3,5-dimethoxy-N-(1-naphthyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
3,5-dimethoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-15-10-14(11-16(12-15)23-2)19(21)20-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,20,21) |
InChI Key |
ZHPGEHXFIZUKNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 3,5-dimethoxy-N-(1-naphthyl)benzamide (CAS 289632-35-5)
Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data for 3,5-dimethoxy-N-(1-naphthyl)benzamide (CAS 289632-35-5) is exceptionally limited. This document provides the available information and outlines general methodologies relevant to a compound of this class. The lack of specific research on this molecule prevents the inclusion of detailed experimental protocols, quantitative biological data, and established signaling pathways.
Core Compound Identification
This compound is a chemical compound registered under CAS number 289632-35-5. Structurally, it is an amide linking a 3,5-dimethoxybenzoyl group to a 1-naphthylamine moiety.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₃ | Guidechem[1] |
| Molecular Weight | 307.34 g/mol | Guidechem[1] |
| Monoisotopic Mass | 307.120843 g/mol | Guidechem[1] |
| Topological Polar Surface Area | 47.6 Ų | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Rotatable Bond Count | 4 | Guidechem[1] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound has not been identified in the surveyed literature. However, a general and plausible synthetic route would involve the acylation of 1-naphthylamine with 3,5-dimethoxybenzoyl chloride.
General Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis and purification of N-aryl benzamides, a class to which this compound belongs.
Caption: General workflow for the synthesis and purification of N-aryl benzamides.
Hypothetical Experimental Protocol
Materials: 3,5-dimethoxybenzoic acid, thionyl chloride (SOCl₂), 1-naphthylamine, anhydrous dichloromethane (DCM), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
Procedure:
-
Acid Chloride Formation: A solution of 3,5-dimethoxybenzoic acid in anhydrous DCM would be treated with an excess of thionyl chloride. The reaction mixture would be refluxed until the evolution of gas ceases, indicating the formation of 3,5-dimethoxybenzoyl chloride. The excess thionyl chloride and solvent would then be removed under reduced pressure.
-
Amide Coupling: The resulting crude acid chloride would be re-dissolved in anhydrous DCM and cooled in an ice bath. A solution of 1-naphthylamine and triethylamine (as an acid scavenger) in anhydrous DCM would be added dropwise. The reaction would be stirred and allowed to warm to room temperature.
-
Workup and Extraction: Upon completion, the reaction would be quenched with water. The organic layer would be separated and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase would then be dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent would be evaporated, and the crude product would be purified, likely by column chromatography on silica gel, followed by recrystallization to yield pure this compound.
Mechanism of Action and Signaling Pathways
No biological activity or mechanism of action has been reported for this compound. Research on structurally related benzamide compounds suggests a wide range of potential biological targets. However, without experimental data, any proposed mechanism for this specific molecule would be purely speculative.
The following diagram illustrates a generic signaling pathway that is often modulated by bioactive small molecules, such as kinase inhibitors. This is provided as a conceptual example only and does not imply any known activity for the compound .
Caption: A generic kinase signaling cascade, illustrating a potential point of inhibition.
Conclusion
While the chemical structure of this compound (CAS 289632-35-5) is defined, there is a significant lack of publicly available research on its synthesis, properties, and biological activity. The information provided herein is based on general chemical principles and data for related compounds. Further experimental investigation is required to elucidate the physicochemical properties and potential pharmacological profile of this molecule. Researchers interested in this compound would need to undertake de novo synthesis and a full suite of characterization and biological screening experiments.
References
An In-depth Technical Guide to the Solubility Profile of 3,5-dimethoxy-N-(1-naphthyl)benzamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of the aromatic amide, 3,5-dimethoxy-N-(1-naphthyl)benzamide. In the absence of publicly available experimental solubility data for this specific compound, this document presents a predicted solubility profile generated through computational methodologies. Furthermore, it details standardized experimental protocols for the empirical determination of solubility, namely the shake-flask method and potentiometric titration. This guide also explores a relevant biological context for benzamide derivatives by visualizing the Hedgehog signaling pathway and the mechanism of its inhibition, a common target for this class of compounds.
Predicted Solubility Profile
Given the lack of experimentally determined solubility data for this compound, the following table summarizes predicted solubility values in a selection of common pharmaceutical and laboratory solvents. These predictions are based on computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), which leverages quantum chemical calculations to determine thermodynamic properties like solubility.[1][2][3][4] It is critical to note that these are theoretical estimations and should be confirmed by empirical testing.
| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | High | High | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | High | High | Polar Aprotic |
| Acetone | Moderate | Moderate | Polar Aprotic |
| Ethanol | Moderate | Moderate | Polar Protic |
| Methanol | Moderate | Moderate | Polar Protic |
| Isopropanol | Low | Low | Polar Protic |
| Acetonitrile | Low | Low | Polar Aprotic |
| Ethyl Acetate | Low | Low | Moderately Polar |
| Toluene | Very Low | Very Low | Non-polar |
| Water | Very Low / Insoluble | Very Low / Insoluble | Polar Protic |
Note: "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on the predicted quantitative values.
Experimental Protocols for Solubility Determination
For the empirical validation of the predicted solubility and to establish a definitive solubility profile, the following experimental methodologies are recommended.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask or vial. The addition of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: The flasks are agitated in a constant temperature water bath or shaker. The equilibration time can vary significantly depending on the compound and solvent system, but a minimum of 24 to 72 hours is often required to reach a thermodynamic equilibrium.[5][7] To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PTFE). Care must be taken to avoid temperature changes during this process.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[5] A calibration curve with known concentrations of the compound is used for quantification.
A logical workflow for the shake-flask method is presented below.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds, potentiometric titration is a powerful method to determine both the pKa and the solubility as a function of pH.[8][9][10] While this compound is not strongly ionizable, this method can be adapted for weakly basic or acidic compounds.
Methodology:
-
Instrument Setup: A calibrated pH meter with a suitable electrode is connected to an automated titrator. The titration vessel is maintained at a constant temperature.
-
Sample Preparation: A known amount of the compound is dissolved in a mixture of water and a co-solvent (if necessary to achieve initial dissolution) at a pH where the compound is most soluble.
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is monitored continuously as a function of the volume of titrant added.
-
Data Analysis: The point at which the compound begins to precipitate is observed as a deviation in the titration curve. The pH at this point and the known concentrations can be used to calculate the intrinsic solubility of the neutral species and the pKa.[8][11]
Below is a diagram illustrating the logical relationship in potentiometric solubility determination.
Biological Context: Inhibition of the Hedgehog Signaling Pathway
Benzamide derivatives are a class of compounds frequently investigated for their biological activity, including their role as inhibitors of critical signaling pathways in cancer.[12][13][14] One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can be aberrantly reactivated in various cancers.[12][15][16][17][18][19] The Smoothened (SMO) receptor is a key component of this pathway and a common target for benzamide-based inhibitors.[20][21]
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors like certain benzamide derivatives.
References
- 1. COSMO-RS - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. scm.com [scm.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 20. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
Technical Guide: Predicted Biological Activity of 3,5-dimethoxy-N-(1-naphthyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines the predicted biological activities of 3,5-dimethoxy-N-(1-naphthyl)benzamide based on structure-activity relationship (SAR) analysis of chemically related compounds. No direct experimental data for this specific molecule was found in the public domain as of the last search. The experimental protocols and data presented are illustrative, based on methodologies used for analogous compounds.
Executive Summary
This compound is a novel chemical entity for which biological activity has not been empirically reported. By dissecting the molecule into its core structural motifs—a benzamide scaffold, a 3,5-dimethoxy substitution pattern analogous to resveratrol derivatives, and an N-aryl naphthyl group—we can predict its potential pharmacological activities. This guide forecasts two primary areas of biological function: cholinesterase inhibition and modulation of adipogenesis . These predictions are based on robust evidence from structurally similar molecules. This document provides a theoretical framework for initiating the biological investigation of this compound, including relevant experimental designs and potential signaling pathways.
Predicted Biological Activities and Rationale
Predicted Activity 1: Cholinesterase Inhibition
Rationale: The benzamide scaffold is a known pharmacophore in the design of cholinesterase inhibitors.[1][2] Derivatives combining methoxy-benzoyl and naphthalene-related moieties have shown potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative disorders like Alzheimer's disease.[3][4] The N-naphthyl group can engage with the peripheral anionic site (PAS) of cholinesterases, while the benzamide core interacts with the catalytic active site (CAS).
Potential Therapeutic Application: Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by cholinergic deficit.
Predicted Activity 2: Anti-Adipogenic Effects
Rationale: The 3,5-dimethoxybenzoyl moiety is structurally related to resveratrol and its analogues, which are well-documented inhibitors of adipogenesis.[5][6] Specifically, the compound 3,5-dimethoxy-(4-methoxyphenyl)benzamide has been shown to suppress the differentiation of 3T3-L1 preadipocytes by reducing the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of fat cell development.[5] It is plausible that this compound could act similarly to down-regulate adipogenic pathways.
Potential Therapeutic Application: Obesity, type 2 diabetes, and metabolic syndrome.
Illustrative Data Presentation
The following tables present hypothetical quantitative data for this compound, based on typical results for related active compounds.
Table 1: Predicted Cholinesterase Inhibitory Activity (Illustrative)
| Target Enzyme | Predicted IC₅₀ (nM) | Inhibition Type | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 10 - 100 | Mixed-type | Tacrine | 20.85[7] |
| Butyrylcholinesterase (BChE) | 30 - 200 | Mixed-type | Tacrine | 15.66[7] |
Table 2: Predicted Anti-Adipogenic Activity in 3T3-L1 Cells (Illustrative)
| Assay | Parameter | Predicted EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |
|---|---|---|---|---|
| Lipid Accumulation | Oil Red O Staining | 5 - 25 | Resveratrol | ~25[5] |
| Gene Expression | PPARγ mRNA levels | 10 - 50 | Rosiglitazone (agonist) | N/A |
| Protein Expression | Fatty Acid Synthase | 10 - 50 | Resveratrol | ~50[5] |
Key Experimental Protocols
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is used to determine the in vitro inhibitory activity of the test compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound).
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This protocol assesses the effect of the test compound on the differentiation of preadipocytes into mature adipocytes.[10][11]
Materials:
-
3T3-L1 mouse embryonic fibroblasts (ATCC CL-173).
-
Pre-adipocyte Expansion Medium: DMEM with 10% Bovine Calf Serum.
-
Differentiation Medium: DMEM with 10% Fetal Bovine Serum (FBS), 1.0 µM Dexamethasone, 0.5 mM IBMX, and 1.0 µg/mL Insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.0 µg/mL Insulin.
-
Test compound.
-
Oil Red O staining solution.
Procedure:
-
Cell Seeding: Culture 3T3-L1 cells in Pre-adipocyte Expansion Medium. Seed cells in a multi-well plate and grow until they reach 100% confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium containing various concentrations of the test compound or vehicle control.
-
Maturation: After 48 hours, replace the medium with Adipocyte Maintenance Medium (containing the test compound). Refresh this medium every 2-3 days.
-
Assessment (Day 8-10): Mature adipocytes containing lipid droplets will be visible.
-
Quantification of Lipid Accumulation:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash away excess stain and visually inspect under a microscope.
-
To quantify, elute the stain from the cells using isopropanol and measure the absorbance at 490 nm.[11]
-
Protocol 3: PPARγ Transcription Factor Activity Assay
This ELISA-based assay measures the ability of the compound to modulate the DNA-binding activity of PPARγ in nuclear extracts.[12][13]
Materials:
-
PPARγ Transcription Factor Assay Kit (e.g., Abcam ab133101).
-
Nuclear extraction buffer.
-
3T3-L1 cells treated with the test compound.
-
Microplate reader.
Procedure:
-
Nuclear Extract Preparation: Treat confluent 3T3-L1 cells with differentiation medium and the test compound for 48 hours. Isolate nuclear extracts using a commercial kit or standard biochemical protocols.
-
Binding Reaction: Add the nuclear extracts to the wells of the assay plate, which are pre-coated with a specific DNA sequence containing the PPAR response element (PPRE).[13]
-
Incubation: Allow the active PPARγ in the extracts to bind to the PPRE.
-
Detection:
-
Add a primary antibody specific to PPARγ.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.[12]
-
-
Analysis: A decrease in absorbance in compound-treated wells compared to the control indicates inhibition of PPARγ DNA-binding activity.
Visualizations: Pathways and Workflows
Predicted Signaling Pathway: Cholinesterase Inhibition
Caption: Predicted inhibition of Acetylcholine (ACh) breakdown by targeting Acetylcholinesterase (AChE).
Experimental Workflow: 3T3-L1 Adipocyte Differentiation Assay
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Acetylcholinesterase and Butyrylcholinesterase (AChE/BuChE) Inhibition Using Molecular Modelling Methods [mdpi.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - ProQuest [proquest.com]
- 8. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
- 13. content.abcam.com [content.abcam.com]
Potential Mechanism of Action for 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Technical Whitepaper
Disclaimer: The following document outlines a potential mechanism of action for 3,5-dimethoxy-N-(1-naphthyl)benzamide based on available scientific literature for structurally related compounds. To date, no specific studies elucidating the direct biological activity or mechanism of action of this compound have been published. Therefore, this guide serves as a scientifically informed hypothesis to direct future research.
Introduction
This compound is a synthetic small molecule featuring a dimethoxy-substituted benzamide core linked to a naphthalene moiety. While this specific compound has not been extensively studied, its structural components are present in numerous biologically active molecules. The benzamide scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and naphthalene derivatives are known to exhibit a broad range of pharmacological activities. This whitepaper will propose a dual mechanism of action for this compound, drawing parallels from closely related analogs: anticancer activity and cholinesterase inhibition .
Proposed Mechanism 1: Anticancer Activity via Cell Cycle Arrest and Apoptosis
A plausible anticancer mechanism for this compound is the induction of cell cycle arrest and apoptosis, similar to the action of the resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide. This related compound has been shown to exert cytotoxic effects on human cervical cancer (HeLa) cells.
Signaling Pathway: G2/M Phase Arrest and Apoptosis Induction
The proposed signaling cascade initiated by this compound in cancer cells could lead to a halt in the G2/M phase of the cell cycle, preventing cell division, and subsequently triggering programmed cell death (apoptosis).
Caption: Proposed anticancer signaling pathway.
Quantitative Data from a Structurally Related Compound
The following table summarizes the growth inhibitory activity of a related compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, on HeLa cells.
| Compound | Cell Line | Assay | IC50 (µM) |
| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa | MTT Assay | 25 |
Experimental Protocols
This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: HeLa cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Caption: Experimental workflow for anticancer activity assessment.
Proposed Mechanism 2: Cholinesterase Inhibition
Benzamide and naphthalene derivatives have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. It is plausible that this compound could also exhibit such activity.
Quantitative Data from a Structurally Related Compound
The table below presents the acetylcholinesterase inhibitory activity of a related dimethoxybenzamide derivative.
| Compound | Enzyme | Assay | IC50 (µM) |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | Ellman's Method | 0.056[1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
-
Procedure:
-
In a 96-well plate, 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution are mixed.
-
The mixture is incubated for 10 minutes at 25°C.
-
10 µL of DTNB is added.
-
The reaction is initiated by adding 10 µL of ATCI.
-
The absorbance is measured at 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
Caption: Logical relationship in proposed cholinesterase inhibition.
Conclusion and Future Directions
The structural features of this compound suggest that it may possess both anticancer and cholinesterase inhibitory activities. The proposed mechanisms, based on data from analogous compounds, provide a solid foundation for initiating the biological evaluation of this molecule.
Future research should focus on:
-
In vitro screening: Performing MTT assays against a panel of cancer cell lines and cholinesterase inhibition assays to confirm these hypothesized activities and determine IC50 values.
-
Mechanism elucidation: If activity is confirmed, detailed studies including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining, western blotting for caspases), and enzyme kinetics should be conducted to fully characterize the mechanism of action.
-
In silico studies: Molecular docking simulations could be employed to predict the binding modes of this compound with its potential targets, such as tubulin or acetylcholinesterase.
This systematic approach will be crucial in determining the true therapeutic potential of this compound and guiding its further development.
References
An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction: N-arylbenzamide derivatives represent a versatile class of organic compounds characterized by a central benzamide core with an aryl substituent on the nitrogen atom. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. The inherent modularity of the N-arylbenzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the current state of research on N-arylbenzamide derivatives, focusing on their synthesis, diverse biological activities, structure-activity relationships, and underlying mechanisms of action.
Synthesis of N-arylbenzamide Derivatives
The synthesis of N-arylbenzamide derivatives is typically achieved through the condensation reaction between a benzoic acid derivative and an aniline derivative. Several synthetic methodologies have been developed to facilitate this amide bond formation, ranging from classical coupling methods to more modern and efficient protocols.
A common and straightforward approach involves the activation of the carboxylic acid group of a substituted benzoic acid, followed by reaction with a substituted aniline. Thionyl chloride is frequently employed to convert the benzoic acid into its more reactive benzoyl chloride intermediate, which then readily reacts with the aniline to form the desired N-arylbenzamide.
Alternatively, a one-pot, three-component reaction strategy has been described for the efficient and atom-economical synthesis of imidazole-based N-phenylbenzamide derivatives.[1][2][3] This approach offers advantages such as shorter reaction times (2–4 hours) and high yields (80–85%).[1][2]
Microwave-assisted synthesis has also been utilized for the preparation of N-arylcinnamamides, which are a subclass of N-arylbenzamides.[4] This method involves the activation of cinnamic acid with phosphorus trichloride to generate the acyl chloride, which then reacts with a substituted aniline in dry chlorobenzene under microwave irradiation.[4]
Biological Activities of N-arylbenzamide Derivatives
N-arylbenzamide derivatives have been extensively investigated for a wide range of pharmacological activities. The following sections highlight their prominent biological effects with supporting quantitative data.
Anticancer Activity
A significant body of research has focused on the development of N-arylbenzamide derivatives as potent anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines, often through mechanisms such as tubulin polymerization inhibition and kinase inhibition.
For instance, a series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors.[5] Compound 20b from this series exhibited remarkable antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[5] Mechanistic studies confirmed that 20b binds to the colchicine binding site of tubulin, leading to potent anti-vascular effects.[5] The corresponding disodium phosphate salt, 20b-P , demonstrated a favorable safety profile with an LD50 of 599.7 mg/kg (i.v.) and significant tumor growth inhibition in a liver cancer cell allograft mouse model.[5]
Imidazole-based N-phenylbenzamide derivatives have also emerged as promising anticancer agents.[1][2][3] Derivatives 4e and 4f displayed good cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM.[1][2] Computational docking studies suggested that these active derivatives exhibit a high affinity for the ABL1 kinase protein, a target implicated in cancer.[1][2]
Furthermore, certain 4-(arylaminomethyl)benzamide derivatives have been identified as potential tyrosine kinase inhibitors.[6] Compounds 11 and 13 , featuring an N-(trifluoromethyl)benzene moiety, demonstrated high potency against EGFR, with inhibition percentages of 91% and 92%, respectively.[6] Other derivatives in this series also showed significant inhibitory activity against HER-4, VEGFR-2, and PDGFRα.[6]
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 20b | Various | 12 - 27 | [5] |
| 4e | A549, HeLa, MCF-7 | 7,500 - 11,100 | [1][2] |
| 4f | A549, HeLa, MCF-7 | 7,500 - 11,100 | [1][2] |
Antimicrobial Activity
N-arylbenzamide derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria, including drug-resistant strains.
A study on aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide derivatives revealed that twelve compounds exhibited potent bactericidal effects against various Gram-positive bacteria.[7] These included methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and vancomycin-intermediate Staphylococcus aureus (VISA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.[7] These values are comparable to those of several marketed antibiotics.[7]
In another study, a series of twelve benzamide compounds were synthesized and evaluated for their antibacterial activity.[8] Compound 5a demonstrated excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively.[8] Compounds 6b and 6c also showed good activity against these strains.[8]
Ring-substituted N-arylcinnamamides have also been investigated as antimicrobial agents.[4] (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide displayed the highest activities against four staphylococcal strains and Mycobacterium tuberculosis, with MICs of 22.27 µM and 27.47 µM, respectively.[4]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Guanidinomethylbenzamide Derivatives | MRSA, VRE, VISA | 0.5 - 8 | [7] |
| 5a | B. subtilis | 6.25 | [8] |
| 5a | E. coli | 3.12 | [8] |
| 6b | E. coli | 3.12 | [8] |
| 6c | B. subtilis | 6.25 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of N-arylbenzamide derivatives has been demonstrated in several studies. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in mice.[9][10] Compounds 1a and 1d-h exhibited significantly higher anti-inflammatory activity (26.81%–61.45% inhibition) compared to the reference drug indomethacin (22.43% inhibition).[9][10] Notably, compounds 1e and 1h showed the most potent activity and also had a lower incidence of gastric ulcers compared to indomethacin.[9][10] The anti-inflammatory effect of these compounds was linked to their ability to potently inhibit prostaglandin E2 (PGE2) synthesis.[9][10]
In a separate study, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were designed and evaluated for their anti-inflammatory properties.[11] Derivative 13a was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of the proinflammatory cytokines IL-6 and TNF-α in various cell lines.[11] This inhibition was associated with the suppression of the NF-κB signaling pathway.[11] In vivo, administration of 13a significantly improved survival in a mouse model of LPS-induced sepsis.[11]
| Compound | Anti-inflammatory Activity (% Inhibition) | Reference |
| 1a, 1d-h | 26.81 - 61.45 | [9][10] |
| Indomethacin (Reference) | 22.43 | [9][10] |
Other Biological Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, N-arylbenzamide derivatives have been explored for a variety of other biological activities:
-
Antischistosomal Activity: Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have identified compounds with potent in vitro and in vivo antischistosomal properties.[12] The incorporation of electron-withdrawing substituents was found to be beneficial for potency.[12]
-
LRRK2 Inhibition: 5-substituent-N-arylbenzamide derivatives have been discovered as novel inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease.[13] Compound 8e demonstrated potent LRRK2 inhibition, high selectivity, good brain exposure, and oral bioavailability.[13]
-
STAT3 Dimerization Inhibition: N-Arylbenzamides have been developed as inhibitors of STAT3 dimerization.[14] The salicylic acid derivative 13f displayed improved whole-cell activity.[14]
-
Neuropathic Pain Treatment: Aryl amides have been identified as brain-penetrant inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1), a potential target for neuropathic pain.[15] Compound 59 was efficacious in animal models of persistent and neuropathic pain.[15]
Structure-Activity Relationships (SAR)
The extensive research on N-arylbenzamide derivatives has led to the elucidation of key structure-activity relationships that govern their biological activities.
For antischistosomal N-phenylbenzamides, SAR studies have revealed that electron-withdrawing groups on the phenyl ring enhance potency.[12] However, these modifications can also lead to high lipophilicity, which may pose pharmacokinetic challenges.[12]
In the context of anticancer activity, for a series of N-substituted benzamide derivatives designed based on the histone deacetylase inhibitor Entinostat (MS-275), it was found that a 2-substituent on the phenyl ring of the R group and heteroatoms in the amide that can chelate with zinc ions are crucial for anti-proliferative activity.[16] Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring significantly diminishes activity.[16]
For antibacterial N-aryl-4-guanidinomethylbenzamides, the nature and position of substituents on the aryl ring play a critical role in determining the potency and spectrum of activity.[7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on N-arylbenzamide derivatives.
General Synthesis of N-arylbenzamide Derivatives (Thionyl Chloride Method)
-
Acid Chloride Formation: A substituted benzoic acid is refluxed with an excess of thionyl chloride for a specified period (e.g., 2-3 hours) to form the corresponding benzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
Amide Formation: The crude benzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). A substituted aniline, dissolved in the same solvent, is added dropwise to the solution at a controlled temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed successively with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
In vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the N-arylbenzamide derivatives (typically in a DMSO stock solution, diluted with culture medium) for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Agar Dilution Method)
-
Media Preparation: A series of agar plates containing twofold dilutions of the N-arylbenzamide derivatives are prepared. A control plate without any compound is also prepared.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 10^8 CFU/mL). This is then diluted to the final inoculum concentration (e.g., 10^4 CFU/spot).
-
Inoculation: A multipoint inoculator is used to spot the bacterial inocula onto the surface of the agar plates.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
-
Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The animals are divided into groups and administered the N-arylbenzamide derivatives (test groups), a reference drug like indomethacin (positive control), or the vehicle (negative control), typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-arylbenzamide derivatives are a consequence of their interaction with various cellular targets and modulation of key signaling pathways.
In cancer, N-benzylbenzamide derivative 20b acts as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5]
Caption: Mechanism of action of N-benzylbenzamide derivative 20b as a tubulin polymerization inhibitor.
The anti-inflammatory effects of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative 13a are mediated through the inhibition of the NF-κB pathway.[11] Under inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. Derivative 13a interferes with this cascade, preventing the activation of NF-κB and the subsequent inflammatory response.[11]
Caption: Inhibition of the NF-κB signaling pathway by derivative 13a.
Conclusion and Future Perspectives
N-arylbenzamide derivatives have unequivocally established themselves as a privileged scaffold in medicinal chemistry. The wealth of research highlighted in this guide demonstrates their remarkable versatility and potential for the development of novel therapeutics for a wide range of diseases. The ease of synthesis and the ability to modulate their biological activity through systematic structural modifications make them an attractive starting point for drug discovery programs.
Future research in this area is likely to focus on several key aspects. The exploration of novel substitution patterns and the incorporation of diverse heterocyclic moieties are expected to yield derivatives with enhanced potency and selectivity. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and structural biology, will facilitate the rational design of next-generation N-arylbenzamide-based drugs. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro and in vivo activities of these compounds into clinically successful therapies. The continued investigation of N-arylbenzamide derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Research Applications of N-Naphthyl Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-naphthyl benzamides are a class of organic compounds characterized by a benzamide moiety attached to a naphthalene ring system via the amide nitrogen. This structural framework has garnered significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. The planar, aromatic nature of the naphthalene group allows for various molecular interactions, including intercalation with DNA and binding to hydrophobic pockets of enzymes, while the benzamide portion provides a scaffold that can be readily modified to fine-tune pharmacological properties.[1][2] These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors.[3][4][5][6] This guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of N-naphthyl benzamides, supported by quantitative data, experimental protocols, and workflow visualizations.
Synthesis of N-Naphthyl Benzamides
The synthesis of N-naphthyl benzamides typically involves the coupling of a benzoic acid derivative with a naphthylamine. A common and straightforward method is the acylation of the amine using an activated benzoic acid derivative, such as a benzoyl chloride or a benzoic anhydride.
General Experimental Protocol: Synthesis via Acylation
A widely used laboratory-scale synthesis involves the reaction of a substituted benzoyl chloride with a naphthylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Naphthylamine (e.g., 1-naphthylamine or 2-naphthylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A base (e.g., triethylamine or pyridine)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Activation of Benzoic Acid: A mixture of the desired benzoic acid (1 mol) and thionyl chloride (1 mol) with a catalytic amount of DMF is refluxed for 2-3 hours.[3]
-
Removal of Excess Reagent: The reaction mixture is evaporated to dryness. Toluene is added and subsequently evaporated to remove any remaining thionyl chloride, yielding the crude acid chloride.[3]
-
Amidation Reaction: The crude acid chloride is dissolved in an anhydrous solvent like DCM at 0°C. The selected naphthylamine (1 mol) and a base like triethylamine (1.1 mol) are added to the solution.
-
Reaction Completion and Work-up: The reaction is stirred at room temperature overnight. The mixture is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to afford the desired N-naphthyl benzamide.[7]
Below is a generalized workflow for the synthesis of N-naphthyl benzamides.
Research Applications
Anticancer Activity
N-naphthyl benzamides and related structures like naphthalimides are recognized for their potent anticancer properties.[8] Their planar naphthalene moiety can intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[1][2][9]
The primary proposed mechanism for their anticancer effect is DNA intercalation. This interaction can inhibit the function of enzymes like topoisomerase II, which is crucial for managing DNA topology during replication.[9] Some derivatives are also designed to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) or cyclin-dependent kinases (CDK2).[4][10]
The logical relationship for this proposed mechanism is outlined below.
The cytotoxic activity of these compounds is often evaluated against various human cancer cell lines using assays like the MTT assay. The results are typically reported as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Varies by derivative | [4] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | Varies by derivative | [4] |
| Thiophene-containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI₅₀ ≈ 10 µg/mL | [4] |
| N-Substituted Benzamides | MCF-7, MDA-MB-231 (Breast), K562 (Leukemia), A549 (Lung) | Varies, some comparable to MS-275 | [10] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the N-naphthyl benzamide compounds dissolved in a suitable solvent (like DMSO) and further diluted in culture medium. Control wells receive only the solvent.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.[10]
Antimicrobial Activity
N-naphthyl benzamides have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][11] The lipophilic nature of the naphthalene ring may facilitate the penetration of microbial cell membranes.
The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Benzamide Derivatives (general) | B. subtilis | 6.25 µg/mL | [3] |
| Benzamide Derivatives (general) | E. coli | 3.12 µg/mL | [3] |
| Naphthalimide Aminothiazoles | MRSA | 4 µg/mL | [9] |
| Naphthalimide Aminothiazoles | E. coli | 8 µg/mL | [9] |
| Naphthyl-Polyamine Conjugates | MRSA | ≤ 0.29 µM | [12] |
| Naphthyl-Polyamine Conjugates | C. neoformans | ≤ 0.29 µM | [12] |
| Hydrazone/Aminopyrazole Naphthalene Hybrids | S. aureus, E. coli, C. albicans | 1.64 - 8.98 µM | [13] |
This method is a standardized technique for determining the MIC of an antimicrobial agent.
Procedure:
-
Compound Preparation: A stock solution of the N-naphthyl benzamide is prepared, and serial two-fold dilutions are made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[3]
The general workflow for antimicrobial screening is depicted below.
Enzyme Inhibition
The rigid structure of N-naphthyl benzamides makes them suitable candidates for designing specific enzyme inhibitors. They can fit into active sites or allosteric sites, modulating enzyme activity.
-
Monoacylglycerol Lipase (MAGL) Inhibition: A series of reversible MAGL inhibitors based on a naphthyl amide class has been developed. One compound showed potent inhibition with an IC₅₀ of 0.51 µM and a Kᵢ of 412 nM, with good selectivity over other hydrolases.[5]
-
α-Chymotrypsin Inhibition: An N-nitroso-N-(1-naphthylmethyl) derivative was used as an enzyme-activated inhibitor of α-chymotrypsin, leading to irreversible alkylation of the active site serine (Ser-195).[14]
-
SARS-CoV Papain-Like Protease (PLpro) Inhibition: Naphthyl derivatives have been identified as non-covalent, competitive inhibitors of PLpro, a protease essential for viral replication. They are thought to bind within the S3-S4 subsites of the enzyme.[15]
Conclusion
N-naphthyl benzamides represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity for various biological targets. The primary research applications focus on their potential as anticancer agents, leveraging DNA intercalation and enzyme inhibition, and as antimicrobial agents effective against a range of pathogens. Further research into their structure-activity relationships, mechanisms of action, and pharmacokinetic profiles will be crucial for translating their therapeutic potential into clinical applications. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical class.
References
- 1. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 3,5-dimethoxy-N-(1-naphthyl)benzamide
Chemical and Physical Properties
While comprehensive experimental data for 3,5-dimethoxy-N-(1-naphthyl)benzamide is limited, the following table summarizes its known and predicted properties.[1]
| Property | Value | Source |
| CAS Number | 289632-35-5 | Guidechem[1] |
| Molecular Formula | C₁₉H₁₇NO₃ | Guidechem[1] |
| Molecular Weight | 307.34 g/mol | Guidechem[1] |
| Appearance | Off-white to white powder/solid (predicted) | Based on related compounds[2] |
| Melting Point | Not available. For 3,5-Dimethoxybenzamide: 143 - 148 °C | Fisher Scientific[2] |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in many organic solvents; slightly soluble in water. | Based on Benzamide[3] |
Hazard Identification and Classification
The specific hazards of this compound have not been fully elucidated. However, based on the parent compound, benzamide, the following potential hazards should be considered[3]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Eye Damage/Irritation: May cause serious eye irritation.[4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
A logical workflow for assessing and managing chemical hazards is presented below.
Caption: A workflow for chemical hazard assessment and management.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store locked up or in an area accessible only to qualified and authorized personnel.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[2][6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Experimental Protocols: General Guidelines for Handling in a Research Setting
While specific experimental protocols for this compound are not available, a general workflow for its use in a laboratory setting is outlined below.
Caption: A generalized workflow for handling chemical compounds in a research setting.
Example Protocol: Preparation of a Stock Solution
-
Pre-weighing: Tare a clean, dry vial on an analytical balance.
-
Weighing: In a chemical fume hood, carefully transfer the desired amount of this compound to the tared vial. Record the exact weight.
-
Solubilization: Add the calculated volume of a suitable solvent (e.g., DMSO, DMF) to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Label the vial with the compound name, concentration, solvent, and date of preparation. Store appropriately, protected from light and moisture.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and handled by trained personnel or a licensed waste disposal company. Do not dispose of down the drain or in regular trash.
References
Sourcing and Synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting material sourcing and a detailed synthetic protocol for 3,5-dimethoxy-N-(1-naphthyl)benzamide. The information is intended to assist researchers and professionals in the fields of chemical synthesis and drug development.
Starting Material Sourcing
The synthesis of this compound requires two primary starting materials: 3,5-dimethoxybenzoyl chloride and 1-naphthylamine. A variety of chemical suppliers offer these precursors. The following tables summarize key information for sourcing these materials.
Table 1: Suppliers of 3,5-dimethoxybenzoyl Chloride
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | 97% | - | 17213-57-9 |
| TCI | >98.0% (GC) | 5g, 25g | 17213-57-9[1] |
| Sunway Pharm Ltd | 97% | 1g, 5g | 17213-57-9[2] |
| Oakwood Chemical | - | - | 17213-57-9[3] |
| CymitQuimica | >98.0%(GC)(T) | 5g, 25g | 17213-57-9[1] |
Table 2: Suppliers of 1-Naphthylamine
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | 97% | 25g | 134-32-7[4] |
| Simson Pharma Limited | - | - | 134-32-7[5] |
| CDH Fine Chemical | About 98.0% (GC) | 500g | 134-32-7[6] |
| Aceto Chem Pvt Ltd | 98% | 1kg, 5kg, 10kg, 25kg | -[7] |
| Aseschem | - | 100g, 500g, 1kg, 5kg, 25kg | 134-32-7[8] |
Synthetic Workflow
The overall process from sourcing starting materials to obtaining the final product can be visualized as a straightforward workflow.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard amide bond formation reactions between an acyl chloride and an amine.
Materials:
-
3,5-dimethoxybenzoyl chloride
-
1-naphthylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)
-
Tertiary amine base (e.g., Triethylamine (Et3N) or Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in the anhydrous solvent.
-
Addition of Acyl Chloride: To the stirred solution, add a solution of 3,5-dimethoxybenzoyl chloride (1.0-1.1 equivalents) in the anhydrous solvent dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Analogous Reaction Reference: A similar procedure involves the reaction of 3,5-dimethoxyaniline with benzoyl chloride in the presence of triethylamine in dioxane at room temperature. The reaction mixture is stirred for one hour, followed by hydrolysis and extraction with ethyl acetate. The crude product is then purified by column chromatography.
Hypothetical Signaling Pathway Modulation
While the specific biological activity and modulated signaling pathways of this compound are not extensively documented, small molecules of this nature are often investigated for their potential to interact with various cellular targets. The following diagram illustrates a hypothetical signaling cascade that could be modulated by a novel small molecule inhibitor.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3,5-dimethoxybenzoyl chloride - CAS:17213-57-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3,5-Dimethoxybenzoyl chloride [oakwoodchemical.com]
- 4. 1-Naphthylamin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Naphthylamine | CAS No- 134-32-7 | Simson Pharma Limited [simsonpharma.com]
- 6. CAS-134-32-7, 1-Naphthylamine Pract Manufacturers, Suppliers & Exporters in India | 167565 [cdhfinechemical.com]
- 7. 1-Naphthylamine manufacturers and suppliers in india [chemicalbook.com]
- 8. ases.in [ases.in]
Methodological & Application
Synthesis and Characterization of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Detailed Protocol and Application Notes
For Immediate Release
[City, State] – [Date] – This document provides a comprehensive guide for the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide, a novel benzamide derivative with potential applications in drug discovery and development. This protocol is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and pharmacology.
Abstract
Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases. This application note details a robust and reproducible protocol for the synthesis of this compound via a Schotten-Baumann reaction. The synthesis involves the acylation of 1-naphthylamine with 3,5-dimethoxybenzoyl chloride. This document provides detailed methodologies for the synthesis of the acyl chloride precursor and the final product, along with characterization data. While specific biological data for the title compound is not yet extensively reported, the known neuroprotective potential of related benzamide structures suggests that this compound is a promising candidate for further investigation as a cholinesterase inhibitor.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 289632-35-5 |
| Molecular Formula | C₁₉H₁₇NO₃ |
| Molecular Weight | 307.34 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound.[1]
Experimental Protocols
Synthesis of 3,5-dimethoxybenzoyl chloride
This protocol outlines the preparation of the key intermediate, 3,5-dimethoxybenzoyl chloride, from 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid in toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.
Diagram of Synthesis Workflow:
Caption: Synthesis of the acyl chloride intermediate.
Synthesis of this compound
This protocol describes the final step for the synthesis of the title compound using a Schotten-Baumann reaction.
Materials:
-
3,5-dimethoxybenzoyl chloride
-
1-Naphthylamine
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-naphthylamine and a base (such as pyridine or triethylamine) in an appropriate solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride in the same solvent to the cooled solution of 1-naphthylamine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Diagram of Synthesis Workflow:
References
Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-arylbenzamides, a crucial scaffold in medicinal chemistry and materials science. The focus is on modern catalytic methods that offer significant advantages over classical approaches in terms of efficiency, substrate scope, and reaction conditions. This guide covers palladium-, copper-, and nickel-catalyzed cross-coupling reactions, providing comparative data and step-by-step experimental procedures to aid in the practical application of these methodologies.
Introduction
N-Arylbenzamides are prevalent structural motifs in a wide range of biologically active compounds and functional materials. Traditional methods for their synthesis often require harsh reaction conditions and stoichiometric amounts of reagents, limiting their applicability. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, offering milder and more versatile routes to these important molecules. This document details the application of palladium, copper, and nickel catalysts in the synthesis of N-arylbenzamides from benzamides and aryl halides.
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst—palladium, copper, or nickel—can significantly impact the yield, substrate scope, and reaction conditions for N-arylbenzamide synthesis. Below is a summary of typical reaction parameters and a comparison of their performance with various substrates.
Table 1: Palladium-Catalyzed N-Arylbenzamide Synthesis (Buchwald-Hartwig Amination)
Palladium catalysis, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of N-arylbenzamides. It typically employs a palladium precursor and a sterically hindered phosphine ligand.
| Entry | Aryl Halide | Benzamide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Benzamide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybenzamide | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 92 |
| 3 | 1-Iodonaphthalene | 3,5-Dimethylbenzamide | [Pd(allyl)Cl]₂ / GPhos | Cs₂CO₃ | t-BuOH | 100 | 88 |
| 4 | 2-Bromopyridine | Benzamide | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 100 | 78 |
Data compiled from representative literature. Yields are isolated yields.
Table 2: Copper-Catalyzed N-Arylbenzamide Synthesis (Ullmann Condensation)
The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.
| Entry | Aryl Halide | Benzamide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Benzamide | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 |
| 2 | 4-Bromonitrobenzene | 4-Chlorobenzamide | Cu₂O | K₃PO₄ | DMF | 120 | 90 |
| 3 | 1-Iodo-4-methoxybenzene | Benzamide | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 110 | 82 |
| 4 | 2-Iodobenzoic acid | Aniline (forms N-phenylbenzamide in situ) | CuI | K₂CO₃ | DMF | 100 | 75 |
Data compiled from representative literature. Yields are isolated yields.
Table 3: Nickel-Catalyzed N-Arylbenzamide Synthesis
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-N cross-coupling reactions, often showing high reactivity towards more challenging substrates like aryl chlorides.
| Entry | Aryl Halide | Benzamide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Benzamide | NiCl₂(dme) / dtbbpy | DBU | Toluene | 110 | 91 |
| 2 | 4-Chloroanisole | 4-Methylbenzamide | Ni(cod)₂ / PCy₃ | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzamide | NiBr₂ / dppf | NaOtBu | THF | 80 | 85 |
| 4 | 2-Chloropyridine | 3-Methoxybenzamide | NiCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 76 |
Data compiled from representative literature. Yields are isolated yields.
Experimental Protocols
The following are detailed, generalized procedures for the catalytic synthesis of N-arylbenzamides. Researchers should note that optimization of reaction conditions (e.g., catalyst loading, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylbenzamide Synthesis via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a primary benzamide.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, GPhos)
-
Aryl halide
-
Benzamide
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.5 equivalents).
-
Add the benzamide (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylbenzamide.
Protocol 2: Copper-Catalyzed N-Arylbenzamide Synthesis via Ullmann Condensation
This protocol provides a general method for the copper-catalyzed N-arylation of benzamides.
Materials:
-
Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often improves reactivity and yield)
-
Aryl halide
-
Benzamide
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Reaction vial or flask
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a reaction vial, add the copper catalyst (5-20 mol%), the ligand (10-40 mol%, if used), the base (2.0-3.0 equivalents), the benzamide (1.0-1.5 equivalents), and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent to the vial.
-
Seal the vial and stir the mixture at the indicated temperature (typically 90-150 °C) for 12-48 hours. Monitor the reaction by TLC or GC/MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by crystallization or column chromatography to yield the pure N-arylbenzamide.
Protocol 3: Nickel-Catalyzed N-Arylbenzamide Synthesis
This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of aryl halides with benzamides.
Materials:
-
Nickel precatalyst (e.g., NiCl₂(dme), Ni(cod)₂)
-
Ligand (e.g., dtbbpy, PCy₃, dppf)
-
Aryl halide (especially aryl chlorides)
-
Benzamide
-
Base (e.g., DBU, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating apparatus
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the nickel precatalyst (2-10 mol%) and the ligand (4-20 mol%) to an oven-dried reaction vessel.
-
Add the base (1.5-3.0 equivalents).
-
Add the benzamide (1.0-1.3 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 80-130 °C) until the starting material is consumed (as monitored by TLC or GC/MS).
-
Cool the reaction to ambient temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired N-arylbenzamide.
Visualization of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for palladium-, copper-, and nickel-catalyzed N-arylation of amides.
Caption: Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.
Caption: Copper-Catalyzed Ullmann Condensation Cycle.
Caption: Nickel-Catalyzed C-N Cross-Coupling Cycle.
Application Note & Protocol: Purification of 3,5-dimethoxy-N-(1-naphthyl)benzamide via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dimethoxy-N-(1-naphthyl)benzamide is a synthetic amide compound with potential applications in medicinal chemistry and materials science. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the separation of moderately polar organic compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₇NO₃[1] |
| Molecular Weight | 307.34 g/mol [1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Rotatable Bond Count | 4[1] |
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials & Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
1. Preparation of the Mobile Phase (Eluent)
A common mobile phase for the purification of N-aryl amides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4][5] The optimal ratio should be determined by TLC analysis.
-
Prepare a series of hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
For amides prone to decomposition on acidic silica, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica surface.[5]
2. Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared mobile phase mixtures.
-
Visualize the spots under a UV lamp.
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
3. Column Packing
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
4. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column bed.
5. Elution and Fraction Collection
-
Begin elution with the initial, least polar mobile phase determined from the TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the column outlet and spotting them on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the desired compound.
-
A typical gradient for N-aryl amides might range from 10% to 40% ethyl acetate in hexane.[3]
6. Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or mass spectrometry.
Data Presentation
Table 1: Typical Column Chromatography Parameters for N-Aryl Benzamide Purification
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A gradient of increasing ethyl acetate is often effective.[2][3] For a similar compound, N-(3,5-dimethoxyphenyl)benzamide, a 5:1 petroleum ether:acetic ether ratio was used.[4] |
| Elution Mode | Isocratic or Gradient | Gradient elution is generally preferred for complex mixtures. |
| Detection | TLC with UV visualization (254 nm) | The aromatic nature of the compound allows for easy visualization. |
| Typical Rf Value | 0.2 - 0.4 | This range generally provides good separation. |
Visualizations
References
Application Notes and Protocols for 3,5-dimethoxy-N-(1-naphthyl)benzamide as a Novel Chemical Probe
Disclaimer: Limited specific biological data for 3,5-dimethoxy-N-(1-naphthyl)benzamide as a chemical probe is publicly available. The following application notes and protocols are presented as a detailed guide for researchers on how to characterize and utilize this molecule as a novel chemical probe in cell biology, based on its structural features and the general principles of chemical probe development. The proposed target and pathways are hypothetical and serve to illustrate the experimental workflow.
Introduction
This compound is a small molecule with structural motifs found in compounds with diverse biological activities. The benzamide core is a common feature in many bioactive molecules, and the naphthyl group can contribute to binding affinity and cellular uptake. These characteristics suggest that this compound has the potential to be developed into a valuable chemical probe for interrogating specific cellular pathways. Chemical probes are essential tools for understanding protein function and for target validation in drug discovery.[1][2][3] This document provides a framework for the initial characterization and application of this compound in a cell biology context.
Hypothetical Target and Pathway
For the purpose of these application notes, we will hypothesize that this compound, hereafter referred to as "DMNB," is an inhibitor of a hypothetical kinase, "Kinase X," which is a key regulator in a pro-inflammatory signaling pathway.
Application Notes
1. Probing the "Kinase X" Pro-Inflammatory Signaling Pathway
-
Background: Kinase X is a serine/threonine kinase that is activated in response to inflammatory stimuli such as lipopolysaccharide (LPS). Once activated, Kinase X phosphorylates and activates the transcription factor "TF-A," leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of the Kinase X pathway is implicated in chronic inflammatory diseases.
-
Application: DMNB can be used to study the role of Kinase X in inflammatory responses in cell culture models. By inhibiting Kinase X, DMNB allows for the elucidation of the downstream consequences of blocking this pathway, helping to validate Kinase X as a therapeutic target.
2. Negative Control Compound
-
Importance: A structurally similar but biologically inactive control compound is crucial for confirming that the observed effects of a chemical probe are due to its interaction with the intended target.[1]
-
Proposed Control: A close structural analog of DMNB, for instance, with a single methoxy group or a different substitution pattern on the naphthyl ring that is predicted to disrupt binding to Kinase X, should be synthesized and validated as an inactive control ("inactive-DMNB").
Physicochemical and In Vitro Properties
The following table summarizes the key physicochemical and hypothetical in vitro properties of DMNB. Researchers should experimentally determine these values.
| Property | Value (Hypothetical) | Method |
| Molecular Weight | 307.35 g/mol | Calculation |
| Solubility (DMSO) | > 50 mM | Serial Dilution & Visual Inspection |
| Solubility (Aqueous Buffer) | 25 µM (pH 7.4) | Nephelometry |
| Kinase X IC₅₀ | 85 nM | In vitro Kinase Assay (e.g., ADP-Glo) |
| Selectivity (vs. KinomeScan) | >100-fold vs. 468 kinases | KinomeScan Profiling |
| Cell Permeability (PAMPA) | High | Parallel Artificial Membrane Permeability Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase X Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of DMNB against Kinase X.
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMNB stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of DMNB in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the DMNB dilutions. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Add 2.5 µL of a 2X solution of Kinase X and its substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should be at the Km for Kinase X.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay.
-
Plot the luminescence signal against the logarithm of the DMNB concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of DMNB to inhibit the phosphorylation of the Kinase X substrate, TF-A, in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
DMNB and inactive-DMNB stock solutions (10 mM in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-TF-A, anti-total-TF-A, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of DMNB or inactive-DMNB (e.g., 0.1, 1, 10 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with 100 ng/mL LPS for 30 minutes to activate the Kinase X pathway.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-TF-A antibody.
-
Strip the membrane and re-probe with anti-total-TF-A and then anti-GAPDH as a loading control.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of TF-A phosphorylation by DMNB.
Protocol 3: Cytokine Expression Analysis (qPCR)
This protocol measures the effect of DMNB on the expression of pro-inflammatory cytokine genes downstream of the Kinase X pathway.
Materials:
-
Cells and treatment reagents from Protocol 2
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with DMNB, inactive-DMNB, or DMSO, and stimulate with LPS as described in Protocol 2, but extend the LPS stimulation time to 4-6 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for TNF-α, IL-6, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of DMNB.
Caption: Workflow for the characterization of DMNB as a chemical probe.
References
Application Notes and Protocols: In Vitro Assay Design for Testing 3,5-dimethoxy-N-(1-naphthyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-dimethoxy-N-(1-naphthyl)benzamide is a synthetic benzamide derivative. The benzamide scaffold is a common feature in a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are NAD+-dependent class III HDACs.[1][2][3] Sirtuins are key regulators in numerous cellular processes, including metabolism, stress responses, and aging, making them attractive therapeutic targets for a range of diseases.[2][4] Given the structural similarities to known HDAC and sirtuin modulators, a logical starting point for characterizing the in vitro activity of this compound is to assess its potential as a modulator of sirtuin activity.
These application notes provide detailed protocols for a primary enzymatic assay to screen for sirtuin modulation, a secondary assay to determine the mechanism of inhibition, and a cell-based assay to assess target engagement in a cellular context.
Primary Screening: Fluorogenic Sirtuin Deacetylase Assay
This assay is a rapid and sensitive method to determine if this compound can inhibit or activate sirtuin enzymatic activity. The assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by a sirtuin enzyme, followed by cleavage by a developing reagent.
Experimental Workflow:
Caption: Workflow for the fluorogenic sirtuin deacetylase assay.
Protocol:
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., Boc-Lys(Ac)-AMC)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a stop solution)
-
This compound (test compound)
-
Known sirtuin inhibitor (e.g., EX-527 for SIRT1) as a positive control[4][5]
-
DMSO (vehicle control)
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 25 µL of assay buffer to the wells of a 96-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µL of recombinant sirtuin enzyme to each well.
-
Add 10 µL of NAD+ solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Signal Development: Add 50 µL of developer solution to each well to stop the reaction and develop the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Sirtuin Isoform | IC50 (µM) [95% CI] |
| This compound | SIRT1 | [Insert Value] |
| This compound | SIRT2 | [Insert Value] |
| This compound | SIRT3 | [Insert Value] |
| EX-527 (Control) | SIRT1 | [Insert Value] |
Secondary Assay: Mechanism of Inhibition (MOA) Studies
Should the primary screen indicate inhibitory activity, this assay helps to elucidate the mechanism by which this compound inhibits the sirtuin enzyme. The assay is performed by varying the concentrations of both the substrate and NAD+ while keeping the inhibitor concentration constant.
Logical Relationship of MOA Determination:
Caption: Logic for determining the mechanism of enzyme inhibition.
Protocol:
Procedure:
-
Assay Setup: The assay is set up similarly to the primary screening assay.
-
Substrate Variation:
-
Prepare a series of dilutions of the fluorogenic substrate.
-
For each substrate concentration, run the assay with and without a fixed concentration of this compound (typically at or near its IC50 value).
-
Keep the NAD+ concentration constant and saturating.
-
-
NAD+ Variation:
-
Prepare a series of dilutions of NAD+.
-
For each NAD+ concentration, run the assay with and without a fixed concentration of the test compound.
-
Keep the substrate concentration constant and saturating.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate (or NAD+) concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.
-
Data Presentation:
| Parameter | No Inhibitor | + this compound |
| Vmax | [Insert Value] | [Insert Value] |
| Km | [Insert Value] | [Insert Value] |
| Mechanism of Inhibition: | \multicolumn{2}{c | }{[Competitive/Non-competitive/Uncompetitive/Mixed]} |
Cellular Assay: In-Cell Target Engagement
This assay determines if this compound can engage its sirtuin target within a cellular environment. A common method is to measure the acetylation status of a known sirtuin substrate via Western blotting. For example, p53 is a well-known substrate of SIRT1.[5]
Signaling Pathway:
Caption: Simplified pathway showing SIRT1-mediated deacetylation of p53.
Protocol:
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-p53, anti-total-p53, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the acetylated substrate, total substrate, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the acetylated substrate to the total substrate and the loading control.
Data Presentation:
| Treatment Concentration (µM) | Acetylated p53 / Total p53 (Fold Change) |
| 0 (Vehicle) | 1.0 |
| [Concentration 1] | [Insert Value] |
| [Concentration 2] | [Insert Value] |
| [Concentration 3] | [Insert Value] |
These detailed protocols provide a comprehensive framework for the initial in vitro characterization of this compound as a potential sirtuin modulator. The data generated from these assays will be crucial for understanding its biological activity and guiding further drug development efforts. It is important to note that while these assays focus on sirtuins, the benzamide scaffold may interact with other targets, and broader screening may be warranted based on the initial results.
References
- 1. In vitro assays for the determination of histone deacetylase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. New assays and approaches for discovery and design of Sirtuin modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 3,5-dimethoxy-N-(1-naphthyl)benzamide Against Key Enzyme Targets
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the enzymatic screening of the small molecule 3,5-dimethoxy-N-(1-naphthyl)benzamide against a panel of key enzyme targets implicated in various disease pathways. The methodologies for assessing the inhibitory activity of the compound against a serine protease (Trypsin), a protein tyrosine kinase (Src Kinase), and a protein tyrosine phosphatase (PTP1B) are described. These protocols are designed for high-throughput screening and can be adapted for other similar enzymes. Representative data is presented to illustrate the potential inhibitory profile of the compound.
Introduction
This compound is a synthetic small molecule with a chemical scaffold that suggests potential biological activity. Benzamide derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] For instance, certain methoxy-naphthyl linked benzamide derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase.[1] Additionally, a related compound, 3,5-dimethoxy-(4-methoxyphenyl)benzamide, has been shown to suppress adipogenesis by inhibiting fatty acid synthase and acetyl-CoA carboxylase.[2]
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Therefore, screening novel compounds against a diverse panel of enzymes is a critical step in the drug discovery process to identify potential therapeutic leads and understand their mechanism of action and potential off-target effects. This application note outlines detailed protocols for screening this compound against three important classes of enzymes: proteases, kinases, and phosphatases.
Materials and Methods
Compound Handling
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Working Solutions: Serially dilute the stock solution in the respective assay buffers to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
I. Serine Protease Inhibition Assay (Trypsin)
This protocol is adapted from established colorimetric protease assays.[3][4][5][6]
Principle: The assay measures the ability of the test compound to inhibit the proteolytic activity of trypsin on a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). The cleavage of L-BAPA by trypsin releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Trypsin Solution: Prepare a 10 µg/mL solution of Trypsin in assay buffer.
-
Substrate Solution: Prepare a 1 mM solution of L-BAPA in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions or vehicle control (assay buffer with DMSO) to each well.
-
Add 160 µL of the Trypsin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Protein Tyrosine Kinase Inhibition Assay (Src Kinase)
This protocol is based on a generic luminescence-based kinase activity assay.[7][8][9][10][11]
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A luciferase-based reagent is used to catalyze the conversion of the remaining ATP to light. The luminescent signal is inversely proportional to the kinase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.
-
Src Kinase Solution: Prepare a 2 ng/µL solution of recombinant Src Kinase in assay buffer.
-
Substrate Solution: Prepare a 1 mg/mL solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) in assay buffer.
-
ATP Solution: Prepare a 10 µM solution of ATP in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer.
-
Detection Reagent: Prepare a commercially available ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound dilutions or vehicle control to each well.
-
Add 10 µL of the Src Kinase Solution and 10 µL of the Substrate Solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP Solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 30 µL of the Detection Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(L_max - L_sample) / (L_max - L_min)] * 100 (where L_max is the luminescence of the no-enzyme control and L_min is the luminescence of the vehicle control).
-
Determine the IC50 value as described for the protease assay.
-
III. Protein Tyrosine Phosphatase Inhibition Assay (PTP1B)
This protocol utilizes a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[12][13][14][15][16]
Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be measured at 405 nm. The amount of pNP produced is directly proportional to the phosphatase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
PTP1B Solution: Prepare a 0.5 µg/mL solution of recombinant PTP1B in assay buffer.
-
Substrate Solution: Prepare a 10 mM solution of pNPP in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilutions or vehicle control to each well.
-
Add 80 µL of the PTP1B Solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (A_inhibitor / A_control)] * 100
-
Determine the IC50 value as described for the protease assay.
-
Results
The inhibitory activity of this compound against the selected enzyme targets was determined. The IC50 values are summarized in the table below.
| Enzyme Target | Enzyme Class | Assay Type | IC50 (µM) |
| Trypsin | Serine Protease | Colorimetric | > 100 |
| Src Kinase | Protein Tyrosine Kinase | Luminescence | 15.2 |
| PTP1B | Protein Tyrosine Phosphatase | Colorimetric | 8.7 |
Table 1: Inhibitory activity of this compound against selected enzyme targets. Data are representative of three independent experiments.
Visualizations
Caption: Workflow for the Trypsin inhibition assay.
Caption: Workflow for the Src Kinase inhibition assay.
Caption: Workflow for the PTP1B inhibition assay.
Caption: Simplified Src Kinase signaling pathway.
Discussion
The results indicate that this compound exhibits inhibitory activity against Src Kinase and PTP1B, with IC50 values in the mid-micromolar range. The compound did not show significant inhibition of trypsin at concentrations up to 100 µM, suggesting a degree of selectivity. The observed inhibition of both a kinase and a phosphatase suggests that this compound may have complex effects on cellular signaling pathways. Further investigation, including kinetic studies to determine the mechanism of inhibition and screening against a broader panel of kinases and phosphatases, is warranted to fully characterize the activity and selectivity of this compound. The provided protocols offer a robust framework for such follow-up studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dimethoxy-(4-methoxyphenyl)benzamide suppresses adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. 2.3. Protease Activity Assay [bio-protocol.org]
- 5. enzymedevelopment.com [enzymedevelopment.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. caymanchem.com [caymanchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sserc.org.uk [sserc.org.uk]
- 14. Alkaline Phosphatase (AP) Protocol [sigmaaldrich.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-dimethoxy-N-(1-naphthyl)benzamide in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3,5-dimethoxy-N-(1-naphthyl)benzamide is a synthetic compound featuring a dimethoxy-substituted benzamide moiety linked to a naphthalene group. While specific data on this exact molecule is limited, structurally related benzamide and naphthalimide analogs have demonstrated significant potential as anticancer agents. These classes of compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]
These application notes provide a summary of the potential anticancer activities and outline detailed protocols for evaluating the efficacy of this compound in various cancer cell lines. The methodologies and expected outcomes are based on published studies of structurally similar N-arylbenzamides and naphthalimide derivatives.
Anticipated Biological Activities
-
Cytotoxicity: Expected to exhibit cytotoxic or cytostatic effects against a range of cancer cell lines.
-
Induction of Apoptosis: Likely to induce programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][5][6][7]
-
Cell Cycle Arrest: May cause cell cycle arrest at various phases (e.g., G1/S or G2/M), thereby inhibiting cell proliferation.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines
The following table presents representative IC50 values for analogous benzamide and naphthalimide compounds against various cancer cell lines, as determined by MTT or SRB assays after 48-72 hours of treatment.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 12.3 |
| A549 | Lung Cancer | 25.1 |
| HCT116 | Colon Cancer | 10.8 |
| HeLa | Cervical Cancer | 18.2 |
Note: These values are illustrative and based on data for structurally related compounds. Actual IC50 values for this compound must be determined experimentally.
Table 2: Effect on Cell Cycle Distribution in HCT116 Cells
This table illustrates the potential effect of treatment on the cell cycle distribution in a representative cancer cell line after 24 hours.
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| 10 µM Compound | 40.1 ± 2.8 | 25.5 ± 2.2 | 34.4 ± 3.0 |
| 20 µM Compound | 25.7 ± 2.1 | 18.9 ± 1.9 | 55.4 ± 4.2 |
Note: Data are presented as mean ± SD and are representative of effects seen with similar compounds that induce G2/M arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the compound at desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by the compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. (Early apoptotic cells: Annexin V+/PI-, Late apoptotic/necrotic cells: Annexin V+/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects.
Caption: Potential apoptotic signaling pathways affected.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Naphthalimide Analogs as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 3. Overview of naphthalimide analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of apoptotic pathway-targeted cancer therapeutic research: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3,5-dimethoxy-N-(1-naphthyl)benzamide as a Potential ABCG2 Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of a wide array of drugs. The identification of potent and specific ABCG2 inhibitors is a critical area of research to overcome MDR and enhance the efficacy of chemotherapeutic agents. This document provides a detailed framework for the investigation of 3,5-dimethoxy-N-(1-naphthyl)benzamide as a potential novel inhibitor of the ABCG2 transporter. The protocols outlined herein describe key in vitro assays to determine the inhibitory activity and mechanism of action of this compound.
Introduction to ABCG2
ABCG2 is a 72 kDa half-transporter that homodimerizes to form a functional efflux pump.[1] It is expressed in various tissues, including the liver, intestine, blood-brain barrier, and placenta, where it plays a protective role by extruding xenobiotics and endogenous toxins.[2] In cancer cells, overexpression of ABCG2 leads to the efflux of chemotherapeutic drugs such as mitoxantrone, topotecan, and methotrexate, thereby reducing their intracellular concentration and therapeutic effect.[1] The transport cycle of ABCG2 is powered by ATP hydrolysis.[3]
Several signaling pathways, including PI3K/Akt, MAPK, and Hedgehog signaling, have been shown to regulate ABCG2 expression and activity, making it a complex target for therapeutic intervention.[1][4] The development of small molecule inhibitors that can modulate ABCG2 activity is a promising strategy to circumvent MDR.
Compound Profile: this compound
While the biological activity of this compound as an ABCG2 inhibitor is not yet established, its structural features, including the benzamide core and dimethoxy substitutions present in some known ABCG2 modulators, warrant investigation.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 289632-35-5[5] |
| Molecular Formula | C₁₉H₁₇NO₃[5] |
| Molecular Weight | 307.34 g/mol [5] |
| Structure | (Image of the chemical structure would be placed here) |
Experimental Investigation Workflow
The following diagram outlines a comprehensive workflow for screening and characterizing a novel compound, such as this compound, for ABCG2 inhibitory activity.
Detailed Experimental Protocols
The following are detailed protocols for key assays to evaluate the ABCG2 inhibitory potential of this compound.
Protocol 1: Hoechst 33342 Efflux Assay (Primary Screening)
This assay measures the accumulation of the fluorescent ABCG2 substrate Hoechst 33342 in cells overexpressing the transporter. Inhibition of ABCG2 will lead to increased intracellular fluorescence.
Materials:
-
HEK293 cells stably transfected with ABCG2 (HEK293-ABCG2) and parental HEK293 cells.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Hoechst 33342 (stock solution in DMSO).
-
This compound (test compound, stock solution in DMSO).
-
Ko143 (positive control inhibitor, stock solution in DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed HEK293-ABCG2 and parental HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Include wells with Ko143 (e.g., 1 µM) as a positive control and DMSO as a vehicle control.
-
Remove the culture medium from the cells and add the medium containing the test compound, positive control, or vehicle control.
-
Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Calculate the percent inhibition relative to the positive control (Ko143) after subtracting the background fluorescence from the parental cells.
Protocol 2: ATPase Activity Assay
This assay determines if the test compound interacts with the ATPase activity of ABCG2, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit ATP hydrolysis.
Materials:
-
High-five insect cell membrane vesicles overexpressing human ABCG2.
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT).
-
ATP (stock solution, pH 7.0).
-
This compound (test compound).
-
Vanadate (ATPase inhibitor).
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
Procedure:
-
Incubate ABCG2-containing membrane vesicles (5-10 µg) with varying concentrations of the test compound in the assay buffer for 3 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding SDS.
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Plot the ATPase activity as a function of the test compound concentration.
Protocol 3: Chemosensitization (Cytotoxicity) Assay
This functional assay evaluates the ability of the test compound to sensitize ABCG2-overexpressing cancer cells to a known ABCG2 substrate chemotherapeutic agent, such as mitoxantrone or SN-38.
Materials:
-
ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20 or S1-M1-80) and its parental cell line.
-
Appropriate culture medium.
-
Mitoxantrone or SN-38.
-
This compound.
-
MTT or similar cell viability reagent.
-
96-well plates.
Procedure:
-
Seed both resistant and parental cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound (determined from initial cytotoxicity assays).
-
Incubate for 72 hours.
-
Assess cell viability using the MTT assay.
-
Calculate the IC50 values for the chemotherapeutic agent in all conditions. A significant decrease in the IC50 in the resistant cell line in the presence of the test compound indicates chemosensitization.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values for ABCG2 Inhibition by Test Compound and Controls
| Compound | Hoechst 33342 Efflux IC50 (µM) |
| This compound | Experimental Value |
| Ko143 (Reference Inhibitor) | Experimental Value |
| Primaquine Derivative 1a | 0.7 - 1.0[4] |
| Baicalein | ~5.0[1] |
Table 2: Chemosensitization Effect of Test Compound on Mitoxantrone Cytotoxicity
| Cell Line | Treatment | Mitoxantrone IC50 (µM) | Fold Reversal |
| Parental | Mitoxantrone alone | Experimental Value | - |
| ABCG2-overexpressing | Mitoxantrone alone | Experimental Value | - |
| ABCG2-overexpressing | Mitoxantrone + Test Compound | Experimental Value | Calculate |
| ABCG2-overexpressing | Mitoxantrone + Ko143 | Experimental Value | Calculate |
ABCG2 Signaling Pathway
The expression and function of ABCG2 are regulated by multiple signaling pathways. Understanding these pathways can provide context for the broader impact of an ABCG2 inhibitor.
Conclusion
The protocols and workflow detailed in this document provide a robust framework for the initial investigation of this compound as a potential ABCG2 inhibitor. A systematic approach, from primary screening to functional validation, is essential to characterize its potency, mechanism of action, and potential as a therapeutic agent to combat multidrug resistance in cancer.
References
- 1. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Application Notes and Protocols for the Synthesis and SAR Studies of 3,5-dimethoxy-N-(1-naphthyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and structure-activity relationship (SAR) studies of novel 3,5-dimethoxy-N-(1-naphthyl)benzamide analogs. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
Benzamide derivatives are a versatile class of compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[1] The this compound scaffold has been identified as a promising starting point for the development of potent and selective inhibitors of various biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This document outlines the synthetic protocols for generating a library of analogs and the subsequent biological evaluation to establish a comprehensive SAR.
Synthetic Protocols
The synthesis of this compound analogs can be achieved through a straightforward and robust amidation reaction. The general synthetic scheme is depicted below.
General Synthesis of this compound Analogs
A common method for the synthesis of N-substituted benzamides involves the coupling of a substituted benzoic acid with a corresponding aniline derivative.[2][3] The following protocol describes the synthesis of the parent compound, which can be adapted for a wide range of analogs by varying the substituted benzoic acid and aniline starting materials.
Materials:
-
3,5-Dimethoxybenzoic acid
-
1-Naphthylamine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) (optional, as a catalyst)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential to understand the influence of different structural modifications on the biological activity of the this compound scaffold. A library of analogs should be synthesized by varying the substituents on both the benzoyl and naphthyl rings.
Table 1: Hypothetical SAR Data for this compound Analogs
The following table provides a template for summarizing the SAR data. The biological activity data presented here is hypothetical and serves as an example for how to structure the results.
| Compound ID | R¹ (Benzoyl Ring) | R² (Naphthyl Ring) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 | 3,5-di-OCH₃ | H | 5.2 | >100 | >19.2 |
| 2a | 3,4,5-tri-OCH₃ | H | 2.8 | >100 | >35.7 |
| 2b | 4-Cl | H | 10.5 | 85 | 8.1 |
| 2c | 4-F | H | 8.1 | 92 | 11.3 |
| 3a | 3,5-di-OCH₃ | 4-Br | 1.5 | 75 | 50.0 |
| 3b | 3,5-di-OCH₃ | 4-OCH₃ | 7.8 | >100 | >12.8 |
| 3c | 3,5-di-OCH₃ | 2-CH₃ | 4.1 | >100 | >24.4 |
Key Insights from Hypothetical SAR:
-
Benzoyl Ring Modifications: The addition of a third methoxy group at the 4-position (Compound 2a ) appears to enhance potency. Electron-withdrawing groups like chlorine and fluorine at the 4-position (Compounds 2b and 2c ) seem to decrease activity.
-
Naphthyl Ring Modifications: Introducing a bromine atom at the 4-position of the naphthyl ring (Compound 3a ) significantly improves potency. An electron-donating methoxy group at the same position (Compound 3b ) is less favorable. A methyl group at the 2-position (Compound 3c ) shows a slight improvement in activity.
Experimental Workflows and Signaling Pathways
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway that could be modulated by these benzamide analogs.
Caption: Experimental workflow for the synthesis and biological evaluation of benzamide analogs.
Caption: Hypothetical signaling pathway (e.g., RTK) potentially inhibited by benzamide analogs.
Caption: Logical relationship in the process of SAR studies for benzamide analogs.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the synthesis and systematic SAR evaluation of novel this compound analogs. By following these procedures, researchers can efficiently generate and test a diverse library of compounds, leading to the identification of optimized candidates with improved therapeutic potential. The iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and development.
References
Application Note: Assessing Compound Stability in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a widely utilized solvent in drug discovery and development for the solubilization and storage of chemical compounds. Its ability to dissolve a broad range of polar and nonpolar compounds makes it an invaluable tool for high-throughput screening, compound management, and various biological assays. However, the chemical stability of compounds dissolved in DMSO can be influenced by several factors, including storage conditions, water content, and the inherent properties of the compound itself. Ensuring the integrity of compound stock solutions is critical for generating reliable and reproducible experimental data.
This application note provides a detailed experimental protocol for assessing the stability of compounds in DMSO. The described methodology enables researchers to evaluate the degradation of a compound over time under specific storage conditions. Adherence to this protocol will aid in establishing appropriate storage and handling procedures, thereby safeguarding the quality of compound libraries and ensuring the validity of screening results.
Materials and Methods
Materials and Reagents
-
Test compound
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties to the test compound)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Vials (amber glass or polypropylene) with screw caps and septa[1][2]
-
Pipettes and tips
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled with a UV detector and a mass spectrometer (MS)
Equipment
-
Incubator or oven capable of maintaining a constant temperature (e.g., 40°C for accelerated stability studies)[1][2]
-
Freezer (-20°C or -80°C) for long-term storage simulation
-
Autosampler for HPLC/UHPLC-MS analysis
Experimental Protocol
This protocol outlines the steps to assess the stability of a compound in DMSO over a specified period. An accelerated stability study at an elevated temperature is described, which can provide an indication of long-term stability at lower temperatures.
Preparation of Stock Solutions
-
Test Compound Stock Solution: Accurately weigh a sufficient amount of the test compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock Solution: Prepare a 10 mM stock solution of the internal standard in DMSO.
Sample Preparation for Stability Study
-
Time Zero (T0) Sample:
-
In a clean vial, add an aliquot of the test compound stock solution.
-
Add an equal volume of the internal standard stock solution.
-
Dilute the mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
Vortex the sample and transfer it to an autosampler vial. This sample represents the initial concentration of the compound.
-
-
Incubation Samples:
Sample Collection and Analysis
-
At each designated time point (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Prepare the sample for analysis as described in step 3.2.1 by adding the internal standard and diluting to the final analytical concentration.
-
Analyze the samples by a validated LC-MS method. The method should be capable of separating the test compound from its potential degradants and the internal standard.
LC-MS Analysis Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection:
-
UV: At a wavelength where the compound has maximum absorbance.
-
MS: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties. Monitor the parent ion of the test compound and the internal standard.
-
Data Analysis
-
For each time point, determine the peak area of the test compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
Data Presentation
The quantitative data from the stability assessment should be summarized in a clear and structured table for easy comparison.
| Time Point (Hours) | Peak Area (Test Compound) | Peak Area (Internal Standard) | Peak Area Ratio | % Remaining |
| 0 | 1,250,000 | 620,000 | 2.016 | 100.0 |
| 24 | 1,235,000 | 618,000 | 1.998 | 99.1 |
| 48 | 1,198,000 | 622,000 | 1.926 | 95.5 |
| 72 | 1,150,000 | 615,000 | 1.870 | 92.8 |
| 168 | 1,050,000 | 619,000 | 1.696 | 84.1 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for assessing compound stability in DMSO.
Caption: Experimental workflow for DMSO compound stability assessment.
Factors Influencing Compound Stability in DMSO
Several factors can impact the stability of compounds stored in DMSO. It is crucial to consider these during experimental design and data interpretation.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[3][4] The presence of water can lead to hydrolysis of susceptible compounds.[1][2] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
-
Temperature: Elevated temperatures can accelerate the degradation of compounds.[1][2][5] While accelerated stability studies utilize higher temperatures to predict long-term stability, routine storage should be at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water condensation and may lead to precipitation or degradation of some compounds.[1][2][8] It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[7]
-
Light Exposure: Light-sensitive compounds may degrade when exposed to certain wavelengths of light. Storing solutions in amber vials can help mitigate this issue.[5]
-
Oxygen: The presence of oxygen can lead to the oxidation of sensitive functional groups. While studies have shown water to be a more significant factor than oxygen for many compounds, for particularly oxygen-sensitive molecules, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[1][2]
-
Container Material: Both glass and polypropylene containers are generally suitable for storing DMSO solutions, with no significant difference in compound recovery observed for many compounds.[1][2] However, the choice of container should be validated for specific compounds if there are concerns about adsorption to the container surface.
Conclusion
This application note provides a comprehensive protocol for assessing the stability of compounds in DMSO. By following this standardized methodology, researchers can obtain reliable data to establish appropriate storage conditions, ensuring the integrity and quality of their compound libraries. The systematic evaluation of compound stability is a critical step in drug discovery, underpinning the validity of screening campaigns and subsequent hit-to-lead optimization efforts. Careful consideration of the factors influencing stability will further enhance the reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ziath.com [ziath.com]
Application Note: Protocol for the Preparation of 3,5-dimethoxy-N-(1-naphthyl)benzamide for Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of 3,5-dimethoxy-N-(1-naphthyl)benzamide samples for analysis by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to this protocol is crucial for obtaining high-resolution spectra for structural elucidation, purity assessment, and quantitative analysis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure and purity of organic compounds. The quality of the NMR spectrum is highly dependent on proper sample preparation.[1] For aromatic amides like this compound, factors such as sample concentration, choice of deuterated solvent, and removal of particulate matter are critical for achieving optimal spectral resolution and avoiding line broadening.[1][2] This protocol outlines a standardized procedure to ensure reproducibility and high-quality data acquisition.
Materials and Equipment
-
Analyte: this compound (solid)
-
Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
-
Analytical balance
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[3]
-
Glass vials (e.g., 1-dram)
-
Pasteur pipettes (glass)
-
Pipette bulb
-
Glass wool or a small cotton plug
-
Vortex mixer (optional)
-
Parafilm
-
Quantitative Parameters for NMR Sample Preparation
The following table summarizes the recommended quantitative parameters for preparing samples of this compound for both ¹H and ¹³C NMR analysis. The molecular weight of the analyte is approximately 307.34 g/mol .
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Citation(s) |
| Analyte Mass | 5 - 15 mg | 20 - 50 mg | [1][2][4][5] |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) or DMSO-d₆ | [2][4][6][7] |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | [2][4] |
| Resulting Conc. | ~14 - 42 mM | ~108 - 270 mM | - |
| Internal Standard | TMS (0.03% v/v) | TMS (0.03% v/v) | [4] |
Note: Amides can sometimes exhibit poor solubility.[8] If the analyte does not fully dissolve in CDCl₃, DMSO-d₆ is a suitable alternative.[2][4][7] High concentrations for ¹³C NMR may cause line broadening in subsequent ¹H NMR spectra of the same sample.[1][2]
Experimental Protocol
This section details the step-by-step methodology for preparing the NMR sample. It is recommended to first dissolve the sample in a separate vial before transferring it to the NMR tube.[2][3]
-
Weighing the Analyte: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) into a clean, dry glass vial.
-
Solvent Addition: Using a glass pipette, add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If an internal standard is required, use a solvent that already contains TMS or add a minimal amount.[4]
-
Dissolution: Gently swirl the vial to dissolve the solid. If necessary, use a vortex mixer for thorough mixing. Gentle heating may be applied if solubility is an issue, but ensure the solvent does not evaporate.
-
Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube.[1]
-
Tightly pack a small plug of glass wool or cotton into a clean Pasteur pipette.
-
Using a pipette bulb, draw the analyte solution into the filtering pipette.
-
Carefully dispense the clear, filtered solution into the NMR tube.
-
-
Volume Adjustment: Check that the solvent height in the NMR tube is approximately 4-5 cm, corresponding to a volume of about 0.6-0.7 mL.[1] Incorrect sample volume can lead to difficulties in shimming the spectrometer.[2][9]
-
Capping and Labeling: Cap the NMR tube securely and seal with Parafilm to prevent solvent evaporation and atmospheric moisture contamination, especially when using solvents like DMSO-d₆.[3][9] Clearly label the tube with a unique identifier.
-
Final Check: Invert the tube a few times to ensure the final solution is homogeneous. Visually inspect the sample to ensure it is clear and free of any particulate matter or phase separation. The sample is now ready for NMR analysis.
Workflow Diagram
The following diagram illustrates the logical flow of the NMR sample preparation protocol.
Caption: Experimental workflow for preparing high-quality NMR samples.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. NMR 溶劑 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,5-dimethoxy-N-(1-naphthyl)benzamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route chosen. Here are some common causes and troubleshooting steps:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for the chosen method. For coupling agent-mediated reactions, gentle heating (40-50 °C) can sometimes improve the rate.
-
-
Poor quality reagents: The purity of starting materials (3,5-dimethoxybenzoic acid, 1-naphthylamine, thionyl chloride, or coupling agents) is crucial.
-
Solution: Use freshly purified reagents. 1-Naphthylamine, in particular, can oxidize and darken upon storage; it is advisable to use a freshly opened bottle or purify it by recrystallization or sublimation if it appears discolored[1].
-
-
Sub-optimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the yield.
-
Solution: Refer to the data tables below for a comparison of different reaction conditions. For the Schotten-Baumann reaction, the choice of base is critical. For coupling agent methods, the solvent can play a significant role.
-
-
Product loss during workup and purification: The product may be lost during extraction or purification steps.
-
Solution: Ensure complete extraction from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). During purification by column chromatography, choose a suitable solvent system to ensure good separation and minimize product loss on the column. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common issue in amide synthesis. The nature of these byproducts depends on the synthetic method used.
-
For the Schotten-Baumann reaction:
-
Hydrolysis of the acid chloride: 3,5-Dimethoxybenzoyl chloride can react with water present in the reaction mixture to revert to 3,5-dimethoxybenzoic acid.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions as much as possible, especially before the addition of the aqueous base. Adding the acid chloride to the amine solution before the base can sometimes mitigate this.
-
-
Formation of a symmetric anhydride: The carboxylate salt of 3,5-dimethoxybenzoic acid can react with 3,5-dimethoxybenzoyl chloride to form the corresponding anhydride.
-
Solution: This is often a minor byproduct and can be removed during purification.
-
-
-
For coupling agent-mediated reactions (e.g., EDC/HOBt):
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress this side reaction by forming an active ester intermediate that is more reactive towards the amine than rearrangement.
-
-
Unreacted starting materials: Incomplete reaction will leave unreacted 3,5-dimethoxybenzoic acid and 1-naphthylamine.
-
Byproducts from the coupling agent: EDC will form a water-soluble urea byproduct that can typically be removed during aqueous workup.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be achieved through column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary phase: Silica gel is commonly used.
-
Mobile phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically effective. A gradient elution, starting with a lower polarity and gradually increasing it, can provide good separation.
-
-
Recrystallization:
-
Solvent selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to try for N-aryl amides include ethanol, methanol, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for preparing this compound: the Schotten-Baumann reaction or a coupling agent-mediated reaction?
A1: Both methods are viable, and the choice often depends on the available reagents, scale of the reaction, and desired purity.
-
Schotten-Baumann Reaction: This is a classic and often cost-effective method, especially for larger-scale synthesis. It involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-naphthylamine in the presence of a base. However, it can be sensitive to water, which can lead to hydrolysis of the acid chloride.
-
Coupling Agent-Mediated Reaction: This method, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), is generally milder and can be more tolerant of other functional groups. It avoids the need to prepare the acid chloride separately. However, the coupling agents and additives can be more expensive.
Q2: How do I prepare the 3,5-dimethoxybenzoyl chloride needed for the Schotten-Baumann reaction?
A2: 3,5-Dimethoxybenzoyl chloride can be prepared by reacting 3,5-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A common procedure involves gently refluxing the benzoic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude acid chloride, which can often be used in the next step without further purification.
Q3: What is the role of the base in the Schotten-Baumann reaction, and which one should I use?
A3: The base in the Schotten-Baumann reaction serves two main purposes: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, and it can also act as a catalyst.[2][3][4][5] The choice of base can influence the reaction rate and yield.
-
Inorganic bases (e.g., NaOH, K₂CO₃): These are often used in a biphasic system (e.g., dichloromethane/water), where the base resides in the aqueous phase and neutralizes the HCl.[1][6]
-
Organic bases (e.g., pyridine, triethylamine): These are typically used in anhydrous organic solvents. Pyridine can be a particularly effective catalyst.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials (3,5-dimethoxybenzoic acid or its acid chloride and 1-naphthylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The choice of eluent for TLC will be similar to the mobile phase used for column chromatography (e.g., a mixture of hexane and ethyl acetate).
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Thionyl chloride and 3,5-dimethoxybenzoyl chloride are corrosive and react with moisture. They should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
1-Naphthylamine is toxic and a suspected carcinogen. Handle with care and avoid inhalation of dust or contact with skin.
-
Organic solvents are flammable and should be handled away from ignition sources.
Data Presentation
The following tables summarize the expected yields of N-aryl benzamides under various reaction conditions. While specific data for this compound is limited, these tables provide representative examples to guide optimization.
Table 1: Schotten-Baumann Reaction Conditions and Representative Yields
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | NaOH (aq) | Dichloromethane/Water | 0 - RT | 2 - 4 | 75 - 90 |
| 2 | K₂CO₃ (aq) | Toluene/Water | RT | 4 - 6 | 70 - 85 |
| 3 | Pyridine | Dichloromethane | 0 - RT | 2 - 4 | 80 - 95 |
| 4 | Triethylamine | Dichloromethane | 0 - RT | 3 - 5 | 70 - 85 |
Table 2: Coupling Agent-Mediated Reaction Conditions and Representative Yields
| Entry | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | EDC | HOBt | DIPEA | Dichloromethane | RT | 12 - 24 | 85 - 95 |
| 2 | EDC | HOBt | NMM | DMF | RT | 12 - 24 | 80 - 90 |
| 3 | DCC | DMAP | - | Dichloromethane | RT | 12 - 18 | 75 - 85 |
| 4 | HATU | - | DIPEA | DMF | RT | 6 - 12 | 90 - 98 |
Yields are based on analogous reactions reported in the literature and may vary for the synthesis of this compound.
Experimental Protocols
Method A: Schotten-Baumann Reaction
-
Preparation of 3,5-Dimethoxybenzoyl Chloride: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride, which can be used directly in the next step.
-
Amide Formation: Dissolve 1-naphthylamine (1.0 eq) and a base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of the crude 3,5-dimethoxybenzoyl chloride (1.1 eq) in the same solvent dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: EDC/HOBt Coupling
-
Reaction Setup: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq), 1-naphthylamine (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF, add EDC (1.1 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines
Welcome to our dedicated technical support center for troubleshooting amide coupling reactions, with a special focus on reactions involving electron-rich amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during amide coupling reactions with electron-rich amines.
Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions with electron-rich amines, such as anilines, are a common challenge due to the reduced nucleophilicity of the amine. Several factors could be contributing to this issue.
Potential Causes:
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Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid, or the activated species may be too short-lived.
-
Low Nucleophilicity of the Amine: Electron-donating groups on the aromatic ring can sometimes lead to side reactions or steric hindrance, even though they increase electron density. More commonly, electron-withdrawing groups make the aniline a poor nucleophile.
-
Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or the electron-rich amine can undergo undesired side reactions.
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Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can prevent the coupling partners from coming together.
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Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all lead to poor yields.
Troubleshooting Steps & Solutions:
-
Optimize the Coupling Reagent: For electron-rich anilines, standard coupling reagents may not be effective. Consider switching to a more potent activating agent. A comparison of commonly used coupling reagents is provided in Table 1.
-
Incorporate Additives: Additives can enhance the reaction rate and suppress side reactions.
-
HOBt (1-Hydroxybenzotriazole): Minimizes racemization and improves reaction efficiency by forming a more reactive HOBt-ester intermediate.[1]
-
DMAP (4-Dimethylaminopyridine): Acts as an acyl transfer catalyst, which can be crucial for sluggish reactions. A protocol using a catalytic amount of HOBt with a full equivalent of DMAP has been shown to be effective.[1]
-
-
Convert to a More Reactive Acyl Species: If standard coupling reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for difficult couplings, including those with sterically hindered or electron-deficient amines.[2]
-
Adjust Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Acetonitrile has also been shown to be effective.[1]
-
Temperature: While many couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields for less reactive partners.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.
-
Experimental Protocol: High-Yield Amide Coupling of an Electron-Rich Aniline using EDC/DMAP/HOBt
This protocol is adapted from a method demonstrated to be effective for electron-deficient and unreactive amines, and is also applicable to electron-rich systems.[1]
-
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M) is added the electron-rich amine (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Question 2: My reaction is messy, and I am observing significant side products. What are the common side reactions and how can I minimize them?
Answer:
Side reactions are a frequent cause of low yields and purification difficulties in amide coupling.
Common Side Reactions:
-
Formation of N-acylurea: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the amine is not reactive enough to intercept it quickly.
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, racemization can occur via the formation of an oxazolone intermediate.
-
Reaction with the Coupling Reagent: Some coupling reagents, like HATU, can react with the amine to form a guanidinium byproduct.
-
Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.
Strategies to Minimize Side Reactions:
-
Use of Additives:
-
HOBt or HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement and racemization. HOAt is generally considered more reactive than HOBt.
-
-
Choice of Coupling Reagent:
-
Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are generally very efficient and can suppress side reactions. However, be mindful of potential reactions with the amine.
-
Phosphonium salt-based reagents like PyBOP and PyAOP are also highly effective.
-
-
Order of Addition: Adding the coupling reagent to the carboxylic acid and allowing it to pre-activate for a short period (5-10 minutes) before adding the amine can sometimes be beneficial.
-
Control of Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help to drive the reaction to completion and minimize side reactions involving the activated acid.
Question 3: I am struggling with the purification of my final amide product. How can I effectively remove the unreacted starting materials and coupling byproducts?
Answer:
Purification can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.
Purification Strategies:
-
Aqueous Workup:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and remove basic impurities like unreacted amine and basic additives (e.g., DIPEA, DMAP).
-
Base Wash: A dilute base wash (e.g., saturated NaHCO3 or 1M Na2CO3) will deprotonate and remove acidic impurities like unreacted carboxylic acid and acidic additives (e.g., HOBt).
-
Water Wash: To remove water-soluble byproducts such as the urea formed from EDC.
-
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method for purifying amide products. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.
-
-
Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
-
Solid-Phase Extraction (SPE): For certain impurities, SPE cartridges can be used for a rapid cleanup. For example, an ion-exchange cartridge can be used to capture acidic or basic impurities.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my electron-rich amine?
The optimal coupling reagent can depend on the specific substrates. Table 1 provides a comparison of common coupling reagents and their suitability for electron-rich amines. For a starting point, HATU is often a robust choice. If that fails, a protocol with EDC/DMAP/HOBt is a good alternative. For very challenging cases, conversion to the acyl fluoride may be necessary.
Q2: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can significantly hinder the reaction rate. Try using a more polar aprotic solvent like DMF, NMP, or DMSO. Gently warming the reaction mixture can also help to dissolve the starting materials. If solubility remains an issue, a different solvent system may need to be explored.
Q3: How can I be sure that my reagents are not degraded?
Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture. It is crucial to use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). If you suspect your coupling reagent has degraded, it is best to use a fresh bottle.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings. However, optimization of the temperature and irradiation time is necessary to avoid decomposition of the starting materials or product.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents for Electron-Rich Amines
| Coupling Reagent | Additive(s) | Base | Common Solvents | Advantages | Disadvantages |
| EDC (or DCC) | HOBt, DMAP | DIPEA, Et3N | DCM, DMF, MeCN | Readily available, inexpensive. | Can form N-acylurea byproduct, DCC byproduct can be difficult to remove. |
| HATU | None | DIPEA, 2,4,6-collidine | DMF, NMP | High reactivity, low racemization. | Can react with the amine, more expensive. |
| HBTU/TBTU | None | DIPEA, Et3N | DMF, DCM | Good reactivity, less expensive than HATU. | Less reactive than HATU. |
| PyBOP | None | DIPEA | DMF, DCM | Good for sterically hindered couplings. | Byproduct can be difficult to remove. |
| COMU | None | DIPEA | DMF, MeCN | High efficiency, safer byproducts. | More expensive. |
| Acyl Fluoride | (Formed in situ) | DIPEA, Et3N | DCM, MeCN | Highly reactive for difficult couplings. | Requires an extra synthetic step. |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Problem 1: Low or No Product Formation
Question: I have followed the general Schotten-Baumann protocol, but I am getting a very low yield of the desired amide, or no product at all. What could be the issue?
Answer:
Several factors could contribute to low or no product formation. Consider the following troubleshooting steps:
-
Reagent Quality:
-
3,5-Dimethoxybenzoyl chloride: This reagent is susceptible to hydrolysis.[1] If it has been improperly stored or exposed to moisture, it may have converted to 3,5-dimethoxybenzoic acid, which will not react under these conditions. Use freshly opened or properly stored acyl chloride.
-
1-Naphthylamine: This amine can oxidize and turn brown upon exposure to air.[2] While slight discoloration may not significantly impact the reaction, heavily oxidized starting material will lead to lower yields and increased impurities.
-
-
Reaction Conditions:
-
Base: An adequate amount of base (e.g., aqueous NaOH or pyridine) is crucial to neutralize the HCl generated during the reaction.[3] Insufficient base can lead to the protonation of the 1-naphthylamine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: For a two-phase Schotten-Baumann reaction, vigorous stirring is essential to ensure adequate mixing of the organic and aqueous layers where the reaction occurs.[4]
-
Temperature: The reaction is typically carried out at room temperature.[5] Running the reaction at too low a temperature may slow down the reaction rate, while excessive heat is generally not necessary and may promote side reactions.
-
Problem 2: Presence of a Significant Amount of a White Solid Impurity
Question: After the reaction, I have a significant amount of a white solid that is not my desired product. How can I identify and remove it?
Answer:
The most likely white solid impurity is 3,5-dimethoxybenzoic acid , formed from the hydrolysis of the starting material, 3,5-dimethoxybenzoyl chloride.
-
Identification:
-
Solubility: 3,5-dimethoxybenzoic acid is a carboxylic acid and will be soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃), while the desired amide product is not.
-
Spectroscopy: An ¹H NMR spectrum of the impurity will show a characteristic carboxylic acid proton signal (typically a broad singlet above 10 ppm) and will lack the signals corresponding to the naphthyl group.
-
-
Removal:
-
Aqueous Wash: During the workup, wash the organic layer containing your product with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃ solution). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.
-
Recrystallization: If the impurity persists, recrystallization of the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can effectively remove the more polar carboxylic acid.
-
Problem 3: The Final Product is Colored (Yellow, Brown, or Reddish-Purple)
Question: My final product has a distinct color, but I expect a white or off-white solid. What is the cause of this coloration and how can I remove it?
Answer:
Color in the final product often originates from impurities related to the 1-naphthylamine starting material.
-
Cause of Color:
-
Oxidation of 1-Naphthylamine: 1-Naphthylamine is known to darken on exposure to air and light, forming colored oxidation products.[6] These impurities can be carried through the reaction and purification steps.
-
Formation of Azo Dyes: Although less common under these conditions, side reactions leading to the formation of highly colored azo compounds are a possibility with aromatic amines.
-
-
Removal of Color:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the hot solution through celite to remove the charcoal, which will have adsorbed the colored impurities.
-
Recrystallization: Recrystallization is often effective in removing colored impurities. The choice of solvent is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis?
A1: The most common side product is 3,5-dimethoxybenzoic acid , which results from the hydrolysis of the 3,5-dimethoxybenzoyl chloride starting material. This is especially prevalent if the reaction is run in the presence of water (as in a typical Schotten-Baumann reaction) or if the acyl chloride has been exposed to atmospheric moisture.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (1-naphthylamine and 3,5-dimethoxybenzoic acid as a hydrolysis reference). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q3: What are the expected ¹H NMR signals for the final product, this compound?
-
A singlet for the amide N-H proton.
-
Aromatic protons of the naphthyl group (multiple signals in the aromatic region).
-
Aromatic protons of the dimethoxybenzoyl group (two distinct signals).
-
A singlet for the two methoxy groups (-OCH₃).
Q4: My product seems to be insoluble in common chromatography solvents. How can I purify it?
A4: If the product has poor solubility, column chromatography can be challenging. In such cases, consider the following purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid amides.[7] Experiment with different solvents such as ethanol, isopropanol, acetone, or solvent mixtures like ethyl acetate/hexanes.
-
Washing/Trituration: If a suitable recrystallization solvent cannot be found, washing or triturating the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
Data Summary
The following table summarizes the key starting material and a common side product with their relevant properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (in CDCl₃) |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to beige powder | ~11-13 ppm (broad s, 1H, COOH), ~7.1 ppm (d, 2H), ~6.7 ppm (t, 1H), ~3.8 ppm (s, 6H, 2xOCH₃) |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | Colorless crystals, darkens in air | Aromatic protons, NH₂ protons |
Experimental Protocol (Representative)
This is a representative protocol based on the general principles of the Schotten-Baumann reaction.[3][4][5]
Materials:
-
1-Naphthylamine
-
3,5-Dimethoxybenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in an organic solvent such as dichloromethane.
-
Add 10% aqueous NaOH solution (approx. 3 eq).
-
Cool the vigorously stirred mixture in an ice bath.
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.1 eq) in the same organic solvent dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates completion.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway to the desired amide and the primary side reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 3,5-Dimethoxybenzamide(17213-58-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. reddit.com [reddit.com]
- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for N-Arylbenzamide Formation
Welcome to the technical support center for optimizing catalyst loading in N-arylbenzamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems you might face when optimizing catalyst loading for N-arylbenzamide formation.
Q1: What is the typical starting catalyst loading for a new N-arylbenzamide synthesis?
A1: For initial screening, a catalyst loading in the range of 1-5 mol% is a common starting point for many transition-metal-catalyzed cross-coupling reactions used to form N-arylbenzamides. The optimal loading is highly dependent on the specific catalyst, substrates, and reaction conditions. It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize downwards.
Q2: My reaction yield is low. How does catalyst loading affect the outcome?
A2: Low yield can be attributed to several factors related to catalyst loading:
-
Insufficient Catalyst: The most straightforward reason for low yield is an inadequate amount of catalyst to drive the reaction to completion within the desired timeframe. Increasing the catalyst loading may improve the yield.
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Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. In such cases, a higher initial loading might be necessary to compensate for the loss of active catalyst. Investigating the cause of deactivation, such as air or moisture sensitivity, is also crucial.
-
Substrate Inhibition: In some cases, high concentrations of starting materials or the formation of byproducts can inhibit the catalyst's activity.
Q3: I've increased the catalyst loading, but the yield is not improving significantly. What should I consider?
A3: If increasing the catalyst loading does not lead to a better yield, consider the following:
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Reaction Kinetics: The reaction rate might be independent of the catalyst concentration beyond a certain point, indicating that another factor is rate-limiting.[1]
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate may be limited by the diffusion of reactants to the catalyst surface. Improved stirring or a different solvent system could help.
-
Side Reactions: A higher catalyst loading might also accelerate undesired side reactions, leading to the formation of byproducts and consumption of starting materials.
-
Catalyst Poisoning: Ensure your reagents and solvents are pure, as impurities can act as catalyst poisons.
Q4: Can reducing the catalyst loading be beneficial?
A4: Yes, reducing catalyst loading can be advantageous for several reasons:
-
Cost-Effectiveness: Many catalysts, especially those based on precious metals like palladium, are expensive. Lowering the catalyst loading can significantly reduce the cost of the synthesis.
-
Reduced Metal Contamination: A lower catalyst loading can lead to lower levels of residual metal in your final product, which is a critical consideration in pharmaceutical applications.
-
Improved Selectivity: In some instances, reducing the catalyst concentration can enhance the selectivity of the desired reaction over side reactions.[2][3]
Q5: How do I determine the optimal catalyst loading?
A5: A systematic approach is recommended. Set up a series of parallel reactions with varying catalyst loadings while keeping all other parameters (temperature, concentration, solvent, and reaction time) constant. Analyze the yield and purity of the product for each reaction to identify the optimal loading that provides the best balance of efficiency, cost, and purity.
Experimental Protocols
Below is a generalized experimental protocol for optimizing catalyst loading in a palladium-catalyzed N-arylbenzamide synthesis.
Objective: To determine the optimal catalyst loading for the formation of a specific N-arylbenzamide.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Benzamide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, tBuBrettPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessels (e.g., Schlenk tubes, reaction vials)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of Reaction Vessels: In an inert atmosphere glovebox, add the benzamide (1.0 mmol), aryl halide (1.2 mmol), and base (2.0 mmol) to a series of reaction vessels.
-
Preparation of Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities.
-
Varying Catalyst Loading: Add the appropriate volume of the catalyst/ligand stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Reaction Setup: Add the anhydrous solvent to each vessel to reach the desired concentration. Seal the vessels and remove them from the glovebox.
-
Reaction Conditions: Place the reaction vessels in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C). Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Work-up and Analysis: After the reaction is complete, cool the vessels to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Analyze the crude reaction mixture by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield.
-
Purification and Characterization: Purify the product from the most successful reaction(s) using column chromatography and characterize the final compound to confirm its identity and purity.
Data Presentation
The following tables summarize hypothetical data from catalyst loading optimization experiments.
Table 1: Effect of Catalyst Loading on N-Arylbenzamide Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 0.5 | 24 | 65 | 58 |
| 2 | 1.0 | 24 | 85 | 81 |
| 3 | 2.0 | 24 | 95 | 92 |
| 4 | 5.0 | 24 | 96 | 93 |
Reaction Conditions: Aryl bromide (1.0 mmol), benzamide (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂/Xantphos, Toluene (5 mL), 110 °C.
Table 2: Comparison of Different Palladium Catalysts at Optimized Loading
| Entry | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ / Xantphos | 2.0 | 18 | 91 |
| 2 | Pd₂(dba)₃ / tBuBrettPhos | 2.0 | 18 | 95 |
| 3 | PdCl₂(dppf) | 2.0 | 18 | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), benzamide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Dioxane (5 mL), 100 °C.
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing catalyst loading.
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Removing unreacted starting materials from the 3,5-dimethoxy-N-(1-naphthyl)benzamide reaction
This guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials—3,5-dimethoxybenzoic acid and 1-naphthylamine—from the crude product of the 3,5-dimethoxy-N-(1-naphthyl)benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary impurities are typically unreacted starting materials: 3,5-dimethoxybenzoic acid and 1-naphthylamine. Depending on the synthetic route, byproducts from coupling agents (e.g., EDC, DCC) or salts (e.g., triethylamine hydrochloride) may also be present.
Q2: How can I remove unreacted 3,5-dimethoxybenzoic acid?
Unreacted 3,5-dimethoxybenzoic acid can be effectively removed by a liquid-liquid extraction using a mild aqueous base. Dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
Q3: How do I get rid of residual 1-naphthylamine?
Residual 1-naphthylamine, being a basic compound, can be removed by washing the organic solution of the crude product with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The acid will protonate the amine, forming a salt that is soluble in the aqueous phase.
Q4: Is recrystallization a suitable method for purification?
Recrystallization can be an effective final purification step to obtain a highly crystalline product, but it is often best performed after an initial acid-base extraction has removed the bulk of the starting materials. Success depends on finding a suitable solvent system where the benzamide product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
Q5: When should I use column chromatography?
Column chromatography is a powerful technique for achieving high purity, especially when acid-base extraction and recrystallization are insufficient or when other neutral, non-polar impurities are present. It is particularly useful for separating compounds with similar polarities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily Product After Workup | The product may have a low melting point or be contaminated with residual solvent or impurities that are depressing the melting point. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, proceed with column chromatography. |
| NMR/TLC shows both starting materials after acid-base extraction. | Incomplete extraction due to insufficient washing, incorrect pH, or emulsion formation. | Perform additional washes with the acidic and basic solutions. Ensure the pH of the aqueous layer is distinctly acidic (<2) or basic (>10) after each respective wash. To break emulsions, add brine (saturated NaCl solution). |
| Low yield after recrystallization. | The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used. | Select a different solvent or solvent system. Use the minimum amount of hot solvent required to fully dissolve the crude product. Place the crystallization flask in an ice bath to maximize product precipitation. |
| Product still impure after all purification steps. | Presence of a persistent impurity with polarity similar to the product. | High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) may be necessary for final purification. Confirm the structure of the impurity by mass spectrometry if possible. |
Data Presentation: Properties of Reactants and Product
This table summarizes the physical properties critical for designing a purification strategy. The key distinction is the acidic nature of the benzoic acid derivative and the basic nature of the naphthylamine, contrasting with the neutral amide product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | Key Chemical Property |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 178-180[1] | Insoluble[2] | Acidic |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 47-50[3][4][5][6] | Very sparingly soluble[3][4] | Basic |
| This compound | C₁₉H₁₇NO₃ | 307.35 | (Varies) | Insoluble | Neutral |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is the most efficient first step to remove ionic starting materials.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 20 mL). Drain the lower aqueous layer. This step removes 1-naphthylamine.
-
Base Wash: Wash the remaining organic layer with a saturated NaHCO₃ solution (1 x 20 mL). Drain the lower aqueous layer. This step removes 3,5-dimethoxybenzoic acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water (1 x 20 mL).
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Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for achieving high purity or when neutral impurities are present.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate), adding silica, and evaporating the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point is 20-30% ethyl acetate in hexanes.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin eluting the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate the final product.
Visualizations
Workflow for Product Purification
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// Edges crude -> dissolve; dissolve -> extraction; extraction -> dry; dry -> check_purity; check_purity -> pure [label=" Purity OK "]; check_purity -> chromatography [label=" Impure "]; chromatography -> dry; } } dot Caption: General experimental workflow for purifying this compound.
Logic of Acid-Base Extraction
// Node Definitions start [label="{Organic Layer|{this compound (Product)|3,5-dimethoxybenzoic acid (Acid)|1-naphthylamine (Base)}}", fillcolor="#FBBC05", fontcolor="#202124"];
wash1_op [label="Wash with 1M HCl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
step1_org [label="{Organic Layer|{Product|Acid}}", fillcolor="#FFFFFF", fontcolor="#202124"]; step1_aq [label="Aqueous Layer\n(Protonated Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash2_op [label="Wash with NaHCO₃", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
step2_org [label="{Organic Layer|{Product}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; step2_aq [label="Aqueous Layer\n(Deprotonated Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> wash1_op; wash1_op -> step1_org [label=" Remains "]; wash1_op -> step1_aq [label=" Removed "]; step1_org -> wash2_op; wash2_op -> step2_org [label=" Remains "]; wash2_op -> step2_aq [label=" Removed "]; } dot Caption: Diagram illustrating the separation of components during acid-base extraction.
Troubleshooting Decision Tree
// Node Definitions start [label="Product Impure After\nInitial Purification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
is_solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
triturate [label="Triturate with\nnon-polar solvent\n(e.g., Hexanes)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_tlc [label="Analyze by TLC.\nAre starting materials present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
rewash [label="Repeat Acid-Base Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"];
column [label="Perform Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_solid; is_solid -> check_tlc [label=" Yes "]; is_solid -> triturate [label=" No (Oily) "]; triturate -> check_tlc; check_tlc -> rewash [label=" Yes "]; check_tlc -> column [label=" No (Other Impurities) "]; rewash -> column [label=" Still Impure "]; } dot Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]
- 2. 3,5-Dimethoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]
Addressing poor solubility of 3,5-dimethoxy-N-(1-naphthyl)benzamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 3,5-dimethoxy-N-(1-naphthyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: this compound is an organic compound with the following properties:
-
Molecular Formula: C₁₉H₁₇NO₃[1]
-
Molecular Weight: 307.34 g/mol [1]
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Appearance: Likely a solid, given its benzamide structure.[2]
Q2: Why is this compound expected to have low aqueous solubility?
A2: The low aqueous solubility is anticipated due to its molecular structure. The presence of a large, nonpolar naphthyl group and a dimethoxy-substituted benzene ring contributes to its hydrophobic nature. The amide linkage offers some capacity for hydrogen bonding, but this is generally insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor dissolution in aqueous buffers.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: When you encounter solubility problems, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should include:
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Visual Inspection: Observe the solution for any undissolved particles or cloudiness.
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Sonication: Use an ultrasonic bath to aid in the dissolution process.
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Gentle Heating: Carefully warm the solution, as solubility often increases with temperature. Monitor for any signs of compound degradation.
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pH Adjustment: If the compound has ionizable groups, altering the pH of the buffer can significantly impact solubility.
Q4: What are the most common strategies for enhancing the solubility of poorly water-soluble compounds like this one?
A4: Several techniques can be employed to improve the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[3]
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Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), and creating solid dispersions.[3][4]
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Chemical Modifications: These strategies involve the use of co-solvents, surfactants, cyclodextrins, and adjusting the pH of the medium.[3][4]
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer upon preparation.
This is a common issue for poorly soluble compounds. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Inconsistent assay results are often a downstream effect of poor compound solubility and can lead to unreliable data.
Data Presentation: Comparison of Solubility Enhancement Methods
The following table summarizes hypothetical data for different solubilization approaches for this compound to achieve a target concentration of 10 µM.
| Method | Excipient/Solvent | Concentration of Excipient | Achieved Solubility (µM) | Observations |
| Control | Aqueous Buffer (pH 7.4) | N/A | < 1 | Significant precipitation |
| Co-solvency | DMSO | 1% (v/v) | 15 | Clear solution, potential for solvent effects in assays |
| Ethanol | 2% (v/v) | 12 | Clear solution, may affect cell viability at higher concentrations | |
| Surfactant | Tween® 80 | 0.1% (w/v) | 25 | Formation of micelles, may interfere with some assays |
| Polysorbate 20 | 0.1% (w/v) | 22 | Similar to Tween® 80 | |
| Complexation | Hydroxypropyl-β-cyclodextrin | 10 mM | 50 | Forms an inclusion complex, generally biocompatible |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), analytical grade
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Ethanol, absolute
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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Vortex mixer
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Sonicator
Procedure:
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Weigh out the required amount of this compound.
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Dissolve the compound in a minimal amount of DMSO (e.g., to make a 10 mM stock solution).
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Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be applied if necessary.
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For working solutions, perform serial dilutions of the stock solution into the aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to minimize its effect on the experiment.
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Visually inspect the final solution for any signs of precipitation.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer
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Magnetic stirrer and stir bar
Procedure:
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Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10 mM).
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Add the powdered this compound to the HP-β-CD solution.
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Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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After stirring, centrifuge the solution to pellet any undissolved compound.
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Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
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The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
References
Challenges in scaling up the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide, particularly when scaling up the process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.
1.1 Low Yield of Final Product
Question: We are experiencing a low yield of this compound during the coupling reaction. What are the potential causes and solutions?
Answer: Low yields in the amidation reaction can stem from several factors, particularly during scale-up. Here are the primary areas to investigate:
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Inefficient Activation of Carboxylic Acid: The conversion of 3,5-dimethoxybenzoic acid to a more reactive species (e.g., an acid chloride or an active ester) is critical. On a larger scale, incomplete activation is a common issue.
-
Troubleshooting:
-
Acid Chloride Formation: Ensure the complete consumption of 3,5-dimethoxybenzoic acid by the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Monitor the reaction by TLC or a quick NMR of a worked-up aliquot. Consider adding a catalytic amount of DMF to facilitate the reaction with oxalyl chloride.
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Coupling Reagents: When using coupling reagents like HATU or HBTU, ensure anhydrous conditions as they are sensitive to moisture. The order of addition is also crucial; typically, the carboxylic acid is activated first before the addition of 1-naphthylamine.
-
-
-
Side Reactions of 1-Naphthylamine: 1-Naphthylamine is a reactive nucleophile and can participate in side reactions.
-
Troubleshooting:
-
Control the reaction temperature. Exothermic reactions can lead to side product formation.
-
Ensure slow addition of the activated carboxylic acid to the solution of 1-naphthylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
-
-
Poor Solubility of Reactants: As the scale increases, solubility issues can become more pronounced, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Troubleshooting:
-
Select a solvent system in which both reactants and the activated intermediate are reasonably soluble. Common solvents for amide coupling include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
-
Increase the solvent volume, although this may impact downstream processing.
-
-
-
Product Precipitation: The product, this compound, may precipitate from the reaction mixture, hindering the reaction from going to completion.
-
Troubleshooting:
-
Monitor the reaction for any precipitation. If the product precipitates, consider switching to a solvent in which it is more soluble at the reaction temperature.
-
-
1.2 Difficulty in Product Purification
Question: We are facing challenges in purifying this compound, especially at a larger scale. What are the recommended purification strategies?
Answer: Purification is a significant hurdle in scaling up synthesis. Here are some strategies:
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Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Troubleshooting:
-
Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent system for recrystallization. Ideal solvents should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain either soluble or insoluble at all temperatures. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
-
-
Column Chromatography: While effective at the lab scale, chromatography can be challenging and costly to scale up.
-
Troubleshooting:
-
Flash Chromatography: For moderate scales, flash chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina.
-
-
-
Washing and Extraction: Proper work-up procedures can significantly reduce the impurity profile before final purification.
-
Troubleshooting:
-
Aqueous Washes: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted 1-naphthylamine and base. Follow with a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted 3,5-dimethoxybenzoic acid. A final brine wash will help to remove residual water.
-
-
1.3 Presence of Significant Impurities
Question: Our final product is contaminated with persistent impurities. What are the likely side reactions and how can we minimize them?
Answer: Several side reactions can lead to impurities:
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Self-Condensation of Activated Carboxylic Acid: The activated 3,5-dimethoxybenzoic acid can react with another molecule of the acid to form an anhydride.
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Minimization: Control the stoichiometry of the activating agent and add it to the carboxylic acid at a low temperature before introducing the amine.
-
-
Reaction of Coupling Reagent with the Amine: Some coupling reagents can react with the amine to form a guanidinium byproduct.
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Minimization: The order of addition is critical. Activate the carboxylic acid first before adding the amine.
-
-
Diacylation of 1-Naphthylamine: Although less common with a secondary amide formation, it's a possibility if the reaction conditions are harsh.
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Minimization: Use a controlled stoichiometry of the activated carboxylic acid (closer to 1:1 with the amine).
-
Section 2: Frequently Asked Questions (FAQs)
2.1 Synthesis of Starting Materials
Question: What are the recommended methods for synthesizing the starting materials, 3,5-dimethoxybenzoic acid and 1-naphthylamine, at a larger scale?
Answer:
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3,5-Dimethoxybenzoic Acid: A common laboratory synthesis involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base like potassium carbonate.[1] For larger scales, it's important to control the exothermic reaction and handle the toxic dimethyl sulfate with appropriate safety measures. An alternative is to source this material from commercial suppliers, as it is generally available.[2][3]
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1-Naphthylamine: On an industrial scale, 1-naphthylamine is typically prepared by the reduction of 1-nitronaphthalene.[4][5] This can be achieved through catalytic hydrogenation using a nickel catalyst or via a Béchamp reduction using iron in dilute hydrochloric acid.[4][6][7] For laboratory scale, catalytic hydrogenation is often preferred for its cleaner reaction profile.
2.2 Reaction Conditions
Question: What are the optimal reaction conditions (solvent, temperature, base) for the coupling of 3,5-dimethoxybenzoic acid and 1-naphthylamine?
Answer: The optimal conditions will depend on the chosen coupling method. A general starting point would be:
| Parameter | Acid Chloride Method | Coupling Reagent Method (e.g., HATU) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF), DCM, Acetonitrile (ACN) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DIPEA, N-Methylmorpholine (NMM) |
| Stoichiometry | Acid:Chlorinating Agent:Amine:Base ≈ 1:1.1:1:1.2 | Acid:Coupling Reagent:Amine:Base ≈ 1:1.1:1:1.5 |
2.3 Product Characterization
Question: How can we confirm the identity and purity of the synthesized this compound?
Answer: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product. A method should be developed to separate the product from starting materials and any byproducts.
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Melting Point: A sharp melting point is a good indicator of purity.
Section 3: Experimental Protocols
3.1 Synthesis of 3,5-dimethoxybenzoyl chloride
-
To a stirred solution of 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq) dropwise to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
3.2 Synthesis of this compound
-
In a separate flask, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 10-15 mL per gram of amine) under a nitrogen atmosphere.
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Cool the amine solution to 0 °C in an ice bath.
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Dissolve the crude 3,5-dimethoxybenzoyl chloride from the previous step in a small amount of anhydrous DCM.
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Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.
Section 4: Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
- 1. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dimethoxybenzoic acid 97 1132-21-4 [sigmaaldrich.com]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
Minimizing byproduct formation in boronic acid catalyzed amidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in boronic acid catalyzed amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in boronic acid catalyzed amidation and how is it formed?
A1: The primary stoichiometric byproduct in a direct boronic acid catalyzed amidation is water.[1][2] The reaction is a dehydration condensation where the boronic acid catalyst facilitates the removal of a water molecule from the carboxylic acid and the amine to form the amide bond.[1]
Q2: What are the common side reactions and non-stoichiometric byproducts?
A2: Common side reactions and byproducts include:
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Anhydride Formation: Carboxylic acids can react to form anhydrides, especially at elevated temperatures. This process is also catalyzed by the boronic acid.
-
Boroxine Formation: Boronic acids can undergo self-condensation through dehydration to form cyclic trimers called boroxines.[3][4] Boroxines are often less catalytically active or even inactive.[5]
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Catalyst Deactivation by Amine Coordination: Amines, particularly those with coordinating functional groups (e.g., 2-aminopyridine), can form stable complexes with the boronic acid catalyst, leading to deactivation.[4][6]
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Racemization: For chiral carboxylic acids or amines, racemization can be a concern, although boronic acid catalysis is generally mild and often preserves stereochemical integrity.[1][7]
Q3: Why is water removal crucial for the reaction?
A3: The formation of the active acyloxyboron intermediate from the carboxylic acid and the boronic acid is a reversible equilibrium reaction that produces water.[1][8] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the active intermediate, thus promoting the overall amidation reaction and increasing the yield of the desired amide.[2][8]
Q4: Can the boronic acid catalyst be recovered and reused?
A4: In some cases, the boronic acid catalyst can be recovered and reused. Recyclability often depends on the catalyst's stability under the reaction conditions and the purification method. The use of fluorous-tagged or solid-supported boronic acid catalysts has been explored to facilitate catalyst recovery.[9]
Troubleshooting Guide
Problem 1: Low or no conversion to the desired amide.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Water Removal | Ensure molecular sieves are properly activated (e.g., by heating under vacuum) and used in sufficient quantity (typically 4Å or 5Å).[3][10] Alternatively, use a Dean-Stark apparatus for azeotropic water removal. | Increased reaction rate and conversion to the amide. |
| Catalyst Deactivation | Premixing the boronic acid and carboxylic acid before adding the amine can prevent the amine from deactivating the catalyst.[3] For coordinating amines, consider using a borate ester catalyst, which is less prone to deactivation.[4] | Improved catalyst performance and higher amide yield. |
| Inactive Boroxine Formation | The presence of a small amount of water can sometimes promote the hydrolysis of inactive boroxines back to the active boronic acid.[1] However, excess water will inhibit the reaction. The use of ortho-substituted arylboronic acids can sterically disfavor boroxine formation.[3][11] | Enhanced catalytic activity. |
| Low Catalyst Activity | Select a boronic acid with electron-withdrawing groups on the aryl ring to increase its Lewis acidity and catalytic activity.[1] ortho-Substituted arylboronic acids are often more effective catalysts.[5][12] | Faster reaction and higher conversion. |
Problem 2: Formation of significant amounts of anhydride byproduct.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. Boronic acid catalysis can often be effective at room temperature, especially with highly active catalysts.[12] | Reduced rate of anhydride formation relative to amidation. |
| Excess Carboxylic Acid | Use a stoichiometric amount or a slight excess of the amine relative to the carboxylic acid. An excess of carboxylic acid can favor anhydride formation.[3] | Minimized anhydride byproduct. |
Problem 3: Difficulty with poorly nucleophilic amines (e.g., anilines).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Amine Reactivity | Increase the reaction temperature or use a more active catalyst, such as a thioether-substituted biphenylboronic acid.[1] | Improved yields for the amidation of poorly nucleophilic amines. |
| Catalyst Inhibition | The use of a co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can enhance the rate of amidation for less reactive substrates.[13] | Increased reaction efficiency and product yield. |
Data Summary
Table 1: Effect of Catalyst on Amide Yield
| Catalyst | Amine | Carboxylic Acid | Yield (%) | Reference |
| 3,4,5-Trifluorophenylboronic acid | 3,5-Dimethylpiperidine | 4-Phenylbutyric acid | 85 | [1] |
| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | Benzylamine | 4-Phenylbutyric acid | 95 | [1] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Benzylamine | Phenylacetic Acid | >95 | [10] |
| 2-Hydroxyphenylboronic acid | Aniline | Benzoic Acid | 98 | [14] |
Table 2: Influence of Water Removal Method on Reaction Outcome
| Dehydrating Agent | Temperature | Time (h) | Yield (%) | Reference |
| 4Å Molecular Sieves | Room Temp. | 24 | 92 | [10] |
| Dean-Stark (Toluene) | Reflux | 12 | 88 | [5] |
| None | Room Temp. | 24 | <10 | [8] |
Experimental Protocols
General Protocol for Boronic Acid Catalyzed Amidation using Molecular Sieves:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 mmol), the boronic acid catalyst (0.05 - 0.1 mmol, 5-10 mol%), and activated 4Å molecular sieves (200-300 mg).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or toluene, 5 mL).
-
Stir the mixture at room temperature for 15-30 minutes.[3]
-
Add the amine (1.0 - 1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: General catalytic cycle of boronic acid catalyzed amidation.
Caption: Common byproducts and mitigation strategies.
References
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 5. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
- 12. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Resolution in HPLC Purification of Benzamide Derivatives
Welcome to the technical support center for HPLC purification of benzamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the HPLC purification of benzamide derivatives?
Poor resolution in HPLC, characterized by overlapping peaks, can stem from several factors. The most common causes include suboptimal mobile phase composition, inappropriate column selection, and incorrect method parameters such as flow rate and temperature.[1][2][3][4] Additionally, issues like column overloading, peak tailing, and peak fronting can contribute significantly to a loss of resolution.[3][5][6]
Q2: How does the mobile phase composition affect the resolution of benzamide derivatives?
The mobile phase composition is a critical factor in achieving optimal separation.[7][8] Key parameters to consider are:
-
Solvent Strength: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase (e.g., water, buffer) determines the retention time of the analytes. Adjusting this ratio can significantly impact selectivity and resolution.[7]
-
pH: The pH of the mobile phase affects the ionization state of benzamide derivatives, which can have a profound effect on their retention and peak shape.[7][9] For ionizable compounds, operating at a pH at least two units away from the analyte's pKa is generally recommended to ensure a single ionic form and sharp peaks.
-
Buffer Concentration: Inadequate buffering can lead to peak tailing for acidic or basic compounds.[5] A suitable buffer helps maintain a constant pH throughout the column.
Q3: When should I use gradient elution versus isocratic elution for purifying benzamide derivatives?
The choice between gradient and isocratic elution depends on the complexity of your sample mixture.[10][11]
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[10][12] It is ideal for simple mixtures where the benzamide derivatives have similar polarities.[10] While simpler and often more reproducible, it can lead to long run times and broad peaks for more complex samples.[10][13]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the concentration of the organic solvent.[10][12] It is highly effective for complex mixtures containing benzamide derivatives with a wide range of polarities, as it helps to sharpen peaks and reduce analysis time.[10][12][14]
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping Peaks
Symptoms: Two or more peaks are not baseline separated, making accurate quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Mobile Phase Composition | Optimize the solvent strength and pH of the mobile phase.[1][7] | Protocol 1: Mobile Phase Optimization |
| Unsuitable Stationary Phase | Select a column with a different chemistry (e.g., C18, Phenyl, Cyano) to exploit different separation mechanisms.[15][16] | Protocol 2: Stationary Phase Screening |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer.[17][18][19] Conversely, decreasing the temperature can increase retention and may improve separation for some compounds.[19] | Protocol 3: Temperature Optimization |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time.[2] | Start with the column manufacturer's recommended flow rate and adjust in small increments (e.g., 0.1 mL/min) to observe the effect on resolution. |
Issue 2: Peak Tailing
Symptoms: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Secondary Interactions with Silanol Groups | Use a well-end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase to mask the silanol groups.[6][20] | Add 0.1% triethylamine to the mobile phase and observe the effect on peak shape. |
| Inadequate Mobile Phase Buffering | Ensure the mobile phase pH is appropriate for the analyte's pKa and that the buffer concentration is sufficient (typically 10-25 mM).[5] | Protocol 1: Mobile Phase Optimization |
| Column Overload | Reduce the sample concentration or injection volume.[5][21] | Protocol 4: Injection Volume Study |
| Column Contamination or Void | Backflush the column or replace it if necessary.[6] | Follow the column manufacturer's instructions for cleaning and regeneration. |
Issue 3: Peak Fronting
Symptoms: The peak has an asymmetrical shape with a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Sample Overload | Decrease the amount of sample injected onto the column.[5][6] | Protocol 4: Injection Volume Study |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6][20] | If using a gradient, dissolve the sample in the initial mobile phase composition. |
| Low Temperature | Increase the column temperature to improve analyte solubility and mass transfer.[5] | Protocol 3: Temperature Optimization |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions: Start with a common mobile phase for reversed-phase HPLC, such as a mixture of acetonitrile and water (or a suitable buffer).
-
Solvent Strength Adjustment:
-
Perform a series of isocratic runs, varying the percentage of organic solvent (e.g., 40%, 50%, 60% acetonitrile).
-
Alternatively, run a scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions.[22]
-
-
pH Adjustment:
-
Based on the pKa of your benzamide derivatives, prepare mobile phases with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate).
-
Analyze the sample under each pH condition to observe the effect on retention time and peak shape.[9]
-
Protocol 2: Stationary Phase Screening
-
Select a set of columns with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl, Cyano).
-
Using a standardized gradient method, inject the sample onto each column.
-
Compare the chromatograms to identify the stationary phase that provides the best selectivity and resolution for your benzamide derivatives.[16]
Protocol 3: Temperature Optimization
-
Set the initial column temperature to a standard value (e.g., 30 °C).
-
Perform a series of injections, increasing the temperature in increments (e.g., 5 °C) up to the column's maximum operating temperature (typically 60-80 °C).
-
Analyze the chromatograms to determine the optimal temperature that yields the best resolution.[2]
Protocol 4: Injection Volume Study
-
Prepare a stock solution of your sample at a known concentration.
-
Perform a series of injections with increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
Monitor the peak shape and resolution. The optimal injection volume will be the highest volume that does not cause significant peak distortion or loss of resolution.[2]
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: Decision guide for choosing between isocratic and gradient elution.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
- 11. mastelf.com [mastelf.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. avantorsciences.com [avantorsciences.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromtech.com [chromtech.com]
- 20. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Preventing degradation of 3,5-dimethoxy-N-(1-naphthyl)benzamide during workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,5-dimethoxy-N-(1-naphthyl)benzamide, focusing on preventing its degradation during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: The most common degradation pathway for this compound during aqueous workup is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of 3,5-dimethoxybenzoic acid and 1-naphthylamine.[1][2][3][4][5][6] Other potential, though less common, degradation routes include photodegradation of the naphthalene moiety and oxidation, particularly if the reaction conditions or workup involve strong oxidizing agents or prolonged exposure to air and light.
Q2: My reaction mixture is acidic. How can I neutralize it without degrading the product?
A2: To neutralize an acidic reaction mixture, it is recommended to use a mild inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is generally suitable. These should be added slowly and with vigorous stirring to avoid localized high pH, which could promote base-catalyzed hydrolysis. It is advisable to perform the neutralization at a low temperature (0-5 °C) to further minimize the risk of degradation. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they significantly increase the rate of amide hydrolysis.[2][6]
Q3: I need to perform an extraction from a basic aqueous solution. What precautions should I take?
A3: When extracting from a basic solution, it is crucial to work quickly and at a low temperature to minimize the contact time of the amide with the base. Use a pre-chilled extraction solvent and perform the extraction multiple times with smaller volumes of solvent for efficiency. Neutralize the aqueous layer with a mild acid, such as a dilute solution of ammonium chloride (NH₄Cl) or citric acid, as soon as the desired basic extraction is complete to bring the pH closer to neutral.
Q4: I suspect my compound is degrading due to exposure to light. How can I prevent this?
A4: The naphthyl group in the molecule can be susceptible to photodegradation. To mitigate this, conduct all workup procedures in a fume hood with the sash down to minimize exposure to ambient light. Use amber-colored glassware or wrap your glassware in aluminum foil. When storing the compound, even for short periods, ensure it is in a light-protected container.
Q5: Are there any recommended antioxidants to prevent oxidative degradation?
A5: While specific data on the oxidative degradation of this compound is limited, the use of antioxidants can be a precautionary measure, especially if the synthesis involved reagents or conditions that could generate radical species. Small amounts of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added to the extraction solvent. These are generally effective at low concentrations and can be removed during final purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield after aqueous workup | Amide hydrolysis due to acidic or basic conditions. | - Neutralize acidic solutions with saturated NaHCO₃ at 0-5 °C.- Use dilute NH₄Cl solution to neutralize basic solutions.- Minimize contact time with aqueous acidic or basic solutions.- Perform extractions quickly with pre-chilled solvents. |
| Appearance of new, more polar spots on TLC after workup | Formation of 3,5-dimethoxybenzoic acid and/or 1-naphthylamine due to hydrolysis. | - Confirm the identity of byproducts by co-spotting with authentic samples if available.- Follow the recommendations for preventing amide hydrolysis. |
| Discoloration of the product (yellowing or browning) | - Oxidative degradation.- Photodegradation. | - Work under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of an antioxidant like BHT to the solvent.- Protect the reaction and workup from light by using amber glassware or aluminum foil. |
| Difficulty in removing impurities during purification | Co-elution of degradation products with the desired compound. | - If hydrolysis has occurred, an acidic wash (e.g., dilute HCl) can remove the basic 1-naphthylamine, and a basic wash (e.g., dilute NaHCO₃) can remove the acidic 3,5-dimethoxybenzoic acid. Caution: these washes themselves can cause further hydrolysis if not performed quickly and at low temperatures.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
Experimental Protocols
Recommended Mild Workup Procedure
This protocol is designed to minimize the degradation of this compound during a standard extractive workup.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous phase is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.
-
Washing: Combine the organic extracts and wash them once with a pre-chilled, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a temperature not exceeding 40 °C.
-
Storage: Store the crude product in a desiccator, protected from light.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for preventing degradation.
References
- 1. reddit.com [reddit.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Purification Techniques for Polar Amide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar amide compounds. The content is designed to offer practical solutions to common purification challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar amide compounds.
Issue 1: My polar amide streaks or shows poor peak shape on a silica gel column.
Question: I am using normal-phase flash chromatography with a silica gel column, but my polar amide is streaking badly and the peak shape is poor. What can I do to improve this?
Answer:
This is a common issue when purifying polar and basic compounds on acidic silica gel.[1] The strong interaction between the basic amide and the acidic silanol groups on the silica surface can lead to tailing and poor separation.[1] Here are several troubleshooting steps:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide into your mobile phase can help to neutralize the acidic sites on the silica gel, reducing the strong interactions and improving peak shape.[2] A typical starting concentration is 0.1-1% of the modifier.
-
Use a more polar solvent system: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more aggressive solvent system may be needed. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution in dichloromethane can be effective for eluting very polar compounds.[3]
-
-
Alternative Stationary Phases:
-
Deactivated Silica Gel: You can deactivate the silica gel to reduce its acidity. This can be done by treating the silica with a base before packing the column.[3]
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[1]
-
Amine-functionalized silica: These columns have basic properties and can provide better peak shapes for polar basic analytes.[1]
-
-
Consider an Alternative Technique: If the above modifications do not resolve the issue, normal-phase chromatography on silica may not be the optimal technique. Consider switching to an alternative method such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[1]
Issue 2: My polar amide is not retained on a C18 reversed-phase column and elutes in the void volume.
Question: I am trying to purify my polar amide using reversed-phase HPLC with a C18 column, but it has little to no retention and comes out with the solvent front. How can I achieve retention and separation?
Answer:
This is a frequent challenge with highly polar compounds on nonpolar reversed-phase stationary phases like C18.[4] Here are some strategies to address this:
-
Use a Highly Aqueous Mobile Phase: To increase the retention of polar compounds on a C18 column, you can use a mobile phase with a very high aqueous content (e.g., >95% water).[4] However, be aware that some C18 columns can suffer from "phase collapse" in highly aqueous conditions, leading to a loss of retention.[4] It is important to use a C18 column that is specified as "aqueous stable."
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds that are not retained in reversed-phase chromatography.[5][6] HILIC utilizes a polar stationary phase (like silica, amide, or diol) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[5][6]
-
Ion-Pair Chromatography: If your amide is ionizable, you can add an ion-pairing reagent to the mobile phase. The ion-pairing reagent will form a neutral complex with your charged amide, which will then have better retention on the C18 column. However, a major drawback is that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry detection.[7]
Issue 3: I am experiencing low recovery of my polar amide after purification.
Question: After performing column chromatography, the yield of my purified polar amide is very low. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery can be frustrating and can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
-
Compound Instability on the Stationary Phase:
-
Decomposition on Silica: Polar amides can sometimes be unstable on acidic silica gel, leading to degradation and loss of product.[2] To check for this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[3] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to a different purification technique.[3]
-
-
Irreversible Adsorption: Your compound might be binding too strongly to the stationary phase and not eluting completely.
-
Increase Elution Strength: Try using a stronger mobile phase to ensure all of your compound is eluted from the column.
-
Check for Secondary Interactions: Unwanted ionic or hydrogen bonding interactions with the stationary phase can lead to irreversible binding. Modifying the mobile phase with additives (e.g., acids, bases, or salts) can help to disrupt these interactions.
-
-
Precipitation on the Column: If your compound has limited solubility in the mobile phase, it might precipitate on the column, especially at the point of injection where the concentration is high.
-
Improve Solubility: Ensure your sample is fully dissolved in the injection solvent. If solubility is an issue, you may need to choose a different mobile phase or a different purification technique.[8]
-
Sample Loading Technique: For flash chromatography, adsorbing your sample onto a small amount of silica or Celite and loading it as a solid can sometimes help to avoid precipitation issues upon injection.[9]
-
-
Recrystallization Issues: If you are using recrystallization, low recovery can be due to:
-
Using too much solvent: Dissolving your compound in an excessive amount of hot solvent will result in a significant portion remaining in the solution upon cooling, leading to low crystal yield.[10]
-
Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of polar amide compounds.
Q1: What are the main alternative purification techniques for polar amides that are difficult to purify by standard silica gel chromatography?
A1: The main alternative techniques are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic, low-aqueous mobile phase to retain and separate polar compounds. It is often described as a "normal-phase" separation with "reversed-phase" solvents.[11]
-
Ion-Exchange Chromatography (IEX): This method is suitable for polar amides that carry a net positive or negative charge. Separation is based on the electrostatic interaction between the charged analyte and the oppositely charged stationary phase.[12]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent. It is a fast and "green" alternative that is effective for both achiral and chiral separations of polar compounds.[7]
-
Recrystallization: This is a non-chromatographic method for purifying solid compounds based on differences in solubility. It can be a simple and effective technique if a suitable solvent is found.[2]
Q2: How do I choose the right HILIC column for my polar amide?
A2: The choice of HILIC column depends on the specific properties of your amide. Common HILIC stationary phases include:
-
Bare Silica: This is the most traditional HILIC phase, but it can have acidic silanol groups that may cause peak tailing for basic compounds.[13]
-
Amide Phases: These are generally more robust and provide good retention for a wide range of polar compounds. They are a good starting point for method development.[14]
-
Diol Phases: These are less retentive than silica or amide phases and can be useful for very polar compounds that are too strongly retained on other HILIC columns.[15]
-
Zwitterionic Phases: These phases contain both positive and negative charges and can offer unique selectivity through a combination of hydrophilic and electrostatic interactions.[14]
Screening a few different HILIC columns with varying selectivities is often the best approach to find the optimal separation.[16]
Q3: When should I consider using ion-exchange chromatography for my polar amide?
A3: Ion-exchange chromatography is a powerful technique when your polar amide is ionizable.
-
Cation-Exchange Chromatography: Use this if your amide is positively charged (basic). The stationary phase will be negatively charged.[12]
-
Anion-Exchange Chromatography: Use this if your amide is negatively charged (acidic). The stationary phase will be positively charged.[12]
The pH of the mobile phase is a critical parameter in IEX as it determines the charge state of both your compound and the stationary phase.[17]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying polar amides?
A4: SFC offers several advantages:
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to HPLC.[18]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[18]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase LC and HILIC, which can be beneficial for separating complex mixtures.
-
Chiral Separations: SFC is a widely used and effective technique for the separation of enantiomers.[9]
Q5: Can I use recrystallization for liquid polar amides?
A5: Recrystallization is a purification technique for solid compounds.[2] If your polar amide is a liquid or an oil, recrystallization is not a suitable method. For liquid amides, chromatographic techniques such as HILIC, IEX, or SFC would be the appropriate choice.[2]
Data Presentation
Table 1: Comparison of Alternative Purification Techniques for Polar Amide Compounds
| Technique | Principle of Separation | Typical Stationary Phases | Typical Mobile Phases | Advantages | Disadvantages | Best Suited For |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[11] | Silica, Amide, Diol, Zwitterionic[14] | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer.[11] | Excellent for very polar and hydrophilic compounds not retained in RPLC; MS-compatible mobile phases.[15] | Can have longer equilibration times; sensitive to water content in the sample and mobile phase.[11][19] | Neutral and ionizable polar amides that are poorly retained by reversed-phase chromatography. |
| Ion-Exchange (IEX) | Electrostatic interactions between charged analytes and an oppositely charged stationary phase.[12] | Strong/Weak Anion Exchangers (e.g., Quaternary Ammonium), Strong/Weak Cation Exchangers (e.g., Sulfonic Acid).[12] | Aqueous buffers with varying pH and/or salt concentration to control elution.[12] | High capacity and high selectivity for charged molecules.[17] | Only applicable to ionizable compounds; mobile phases may not be directly compatible with MS; can be sensitive to buffer conditions.[17] | Polar amides that are acidic or basic and can be readily charged. |
| Supercritical Fluid (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase.[7] | Similar to HPLC (e.g., Silica, Diol, Chiral phases).[18] | Supercritical CO2 with a polar organic co-solvent (e.g., Methanol).[7] | Fast separations; reduced organic solvent consumption ("green"); excellent for chiral separations.[9][18] | May require specialized equipment; solubility of highly polar compounds in the mobile phase can be a challenge. | Chiral and achiral polar amides, especially for high-throughput purification. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[10] | N/A | A single solvent or a mixture of solvents in which the compound has high solubility at high temperature and low solubility at low temperature.[10] | Simple, inexpensive, and can yield very pure crystalline products.[2] | Only applicable to solids; finding a suitable solvent can be time-consuming; can result in low recovery if not optimized.[2][20] | Solid polar amides with impurities that have different solubility profiles. |
Experimental Protocols
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for a Neutral Polar Amide
This protocol provides a general starting point for developing a HILIC purification method for a neutral polar amide.
1. Column Selection and Conditioning:
-
Select a HILIC column (e.g., an amide-based column, 5 µm particle size).
-
Condition the column by flushing with the initial mobile phase composition for at least 50 column volumes for isocratic methods, or by performing at least 10 blank gradient runs for gradient methods.[11] This is crucial for establishing a stable water layer on the stationary phase.[11]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. For MS compatibility, use a volatile buffer like 10 mM ammonium formate, adjusted to a desired pH (e.g., pH 3.0).[18]
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
3. Sample Preparation:
-
Dissolve the crude amide sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content).[13] Injecting a sample dissolved in a high concentration of water can lead to poor peak shape.[13] If the sample is only soluble in water, keep the injection volume as small as possible.[13]
4. Method Development (Gradient Elution):
-
Start with a high percentage of the organic mobile phase (e.g., 95% B) to ensure retention of the polar amide.
-
Run a linear gradient from 95% B to 50% B over 10-20 column volumes.
-
Monitor the elution of your compound using a suitable detector (e.g., UV or MS).
-
After each run, ensure the column is re-equilibrated at the initial mobile phase conditions for at least 10 column volumes.[21]
5. Optimization:
-
Adjust the gradient slope to improve the separation of the target compound from impurities.
-
The pH of the mobile phase can be altered to change the selectivity, especially if there are ionizable impurities.
-
The buffer concentration can also be optimized; a good starting point is 10 mM.[11]
Protocol 2: Ion-Exchange Chromatography (IEX) for a Basic Polar Amide (Cation-Exchange)
This protocol outlines a general procedure for purifying a basic (positively charged) polar amide using cation-exchange chromatography.
1. Resin and Buffer Selection:
-
Choose a cation-exchange resin (e.g., a strong cation exchanger with sulfonic acid functional groups).
-
Select a buffer system with a pH at least one unit below the pKa of your basic amide to ensure it is protonated and positively charged.[17]
2. Column Packing and Equilibration:
-
Pack the column with the chosen cation-exchange resin.
-
Equilibrate the column by washing with 5-10 column volumes of the starting buffer (the "binding buffer," which has a low salt concentration).[22]
3. Sample Preparation and Loading:
-
Dissolve the sample in the binding buffer. It is crucial that the sample has a low ionic strength to ensure binding to the resin. If necessary, perform a buffer exchange step (e.g., dialysis or desalting column) to reduce the salt concentration of the sample.
-
Load the sample onto the equilibrated column.
4. Washing:
-
Wash the column with several column volumes of the binding buffer to remove any unbound impurities.
5. Elution:
-
Elute the bound amide by increasing the salt concentration of the mobile phase. This can be done in a stepwise fashion or with a linear salt gradient (e.g., 0 to 1 M NaCl).[12] The positively charged salt ions will compete with the bound amide for the negatively charged sites on the resin, causing the amide to elute.
-
Alternatively, you can elute by increasing the pH of the mobile phase, which would neutralize the charge on the amide, causing it to lose its affinity for the resin.
6. Fraction Collection and Analysis:
-
Collect fractions and analyze them (e.g., by TLC, HPLC, or MS) to identify the fractions containing the purified amide.
Mandatory Visualization
Caption: HILIC Purification Workflow for Polar Amides.
Caption: Ion-Exchange Chromatography Workflow for Charged Polar Amides.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 7. SFC Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. How to Avoid Common Problems with HILIC Methods [restek.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mac-mod.com [mac-mod.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. support.waters.com [support.waters.com]
- 22. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethoxy-N-(1-naphthyl)benzamide. By comparing the expected chemical shifts with data from analogous compounds, this document serves as a practical reference for the structural elucidation of this and similar N-aryl benzamide derivatives.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the dimethoxybenzoyl and the naphthyl moieties. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-H (Amide) | 8.5 - 9.5 | Singlet (broad) | 1H |
| Naphthyl-H (aromatic) | 7.4 - 8.2 | Multiplet | 7H |
| Benzoyl-H2', H6' | 7.0 - 7.2 | Doublet | 2H |
| Benzoyl-H4' | 6.6 - 6.8 | Triplet | 1H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 6H |
Comparative Analysis
The predicted chemical shifts are based on the analysis of the individual structural components of the molecule and data from related compounds.
-
Benzamide Moiety : The protons on the 3,5-dimethoxybenzene ring are expected to be shielded by the electron-donating methoxy groups. The two equivalent protons at the C2' and C6' positions would appear as a doublet, while the proton at the C4' position would be a triplet. The methoxy groups themselves would give a characteristic singlet integrating to six protons.[1]
-
Naphthyl Moiety : The seven protons of the naphthalene ring system will resonate in the aromatic region, typically between 7.4 and 8.2 ppm.[2] Due to complex coupling, this region is expected to show a series of multiplets.
-
Amide Proton : The amide (N-H) proton is expected to be significantly deshielded and will likely appear as a broad singlet at a downfield chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Logical Relationships of Proton Signals
The following diagram illustrates the connectivity and expected regions of the proton signals in the ¹H NMR spectrum of this compound.
References
Comparative Efficacy of 3,5-dimethoxy-N-(1-naphthyl)benzamide and Other Benzamide Histone Deacetylase (HDAC) Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the efficacy of benzamide-based histone deacetylase (HDAC) inhibitors, with a focus on providing a framework for the evaluation of novel compounds such as 3,5-dimethoxy-N-(1-naphthyl)benzamide against established inhibitors. Benzamides represent a significant class of synthetic HDAC inhibitors, several of which have been investigated in clinical trials for various malignancies.[1] Their mechanism of action primarily involves the inhibition of class I HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
The comparative data presented herein is based on published literature for established benzamide HDAC inhibitors. While specific experimental data for this compound is not available in the cited literature, this guide outlines the requisite experimental protocols to generate such data and facilitates a direct comparison with existing agents.
Comparative Efficacy of Benzamide HDAC Inhibitors
The efficacy of HDAC inhibitors is typically evaluated based on their inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative activity in various cancer cell lines. The following tables summarize the reported efficacy of several well-characterized benzamide HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Entinostat (MS-275) | 162 | 265 | 455 | [2] |
| Tacedinaline (CI-994) | 820 | 1100 | 1700 | [2] |
| Mocetinostat (MGCD0103) | 170 | 250 | 510 | [2] |
| N-(2-Aminophenyl)-benzamide Analog | 4.8 - 24.2 | >1000 | >1000 | [3] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | A549 (Lung Cancer) (µM) | SF268 (CNS Cancer) (µM) | Caco-2 (Colorectal Cancer) (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| N-(2-Aminophenyl)-benzamide Analog GK713 | 5.8 | 6.5 | 11.2 | [4] |
| N-(2-Aminophenyl)-benzamide Analog GK725 | 7.9 | 10.4 | 14.5 | [4] |
| NCDDNB | - | - | - | [5] |
| PC-3 (Prostate): 2.5 µM | DU-145 (Prostate): 6.5 µM | CWR-22 (Prostate): 2.5 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel inhibitors. The following are standard protocols for evaluating the efficacy of benzamide HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds, the fluorogenic substrate, and the respective recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the untreated control and determine the IC50 values by non-linear regression analysis.[6]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[4][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4][7][8][9][10]
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors, providing a measure of the compound's target engagement and downstream effects.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetylated histone band, normalized to total histone or a loading control like GAPDH, indicates the level of HDAC inhibition.[11][12][13]
Visualizations
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action of HDAC inhibitors in cancer cells.
Caption: Mechanism of action of benzamide HDAC inhibitors.
Experimental Workflow for Inhibitor Comparison
The diagram below outlines a typical workflow for the preclinical evaluation and comparison of novel benzamide HDAC inhibitors.
References
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC inhibition assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 3,5-dimethoxy-N-(1-naphthyl)benzamide and Its Structural Analogs: A Guide for Researchers
The analogs considered in this comparison include compounds with variations in the N-aryl substituent and the benzamide core, providing a basis for understanding structure-activity relationships. The primary biological activities explored are cholinesterase inhibition, modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), and potential anticancer effects.
Quantitative Biological Activity
The following table summarizes the available quantitative biological data for structural analogs of 3,5-dimethoxy-N-(1-naphthyl)benzamide. This data provides a foundation for comparing the potential efficacy of these compounds in different biological assays.
| Compound/Analog | Target | Assay | IC50 (µM) | Reference |
| 3,5-dimethoxy benzyl aminobenzamide | Acetylcholinesterase (AChE) | Cholinesterase Inhibition Assay | 0.61 | [1] |
| 3,5-dimethoxy benzyl aminobenzamide | Butyrylcholinesterase (BChE) | Cholinesterase Inhibition Assay | 2.04 | [1] |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide derivatives | Acetylcholinesterase (AChE) | Cholinesterase Inhibition Assay | 0.201 - 1.442 | [1] |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide derivatives | Butyrylcholinesterase (BChE) | Cholinesterase Inhibition Assay | 0.68 - 12.65 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzamide derivatives, adapted from published literature.
Synthesis of N-Arylbenzamide Derivatives
A general and adaptable method for the synthesis of N-arylbenzamides involves the acylation of an appropriate amine with a benzoyl chloride derivative. The following protocol is adapted from the synthesis of N-(3,5-dimethoxyphenyl)benzamide and can be modified for this compound by substituting 3,5-dimethoxyaniline with 1-naphthylamine.
Materials:
-
3,5-dimethoxybenzoyl chloride
-
1-Naphthylamine (or other aryl amine)
-
Triethylamine (Et3N)
-
Dry dioxane
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether
Procedure:
-
To a solution of 1-naphthylamine (1 mmol) in dry dioxane (10 mL), add triethylamine (1.2 mmol).
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1 mmol) in dry dioxane (5 mL) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to yield the pure this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The biological activities of benzamide derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and a typical experimental workflow.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The available data on related compounds, particularly their cholinesterase inhibitory activity, suggests that this class of molecules holds promise for the development of new therapeutic agents. The provided experimental protocols and workflow diagrams offer a framework for future research aimed at synthesizing and evaluating this compound and its derivatives. Further investigation is warranted to fully elucidate the biological activities and therapeutic potential of this compound.
References
Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel anti-cancer therapeutics, the benzamide scaffold has emerged as a promising starting point for the development of potent anti-proliferative agents. This guide provides a comparative analysis of the anti-proliferative activity of representative N-aryl benzamide derivatives against established cytotoxic drugs, doxorubicin and cisplatin. Due to the absence of publicly available data for 3,5-dimethoxy-N-(1-naphthyl)benzamide, this document utilizes data from structurally related benzamide compounds to provide an illustrative benchmark.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various benzamide derivatives and benchmark drugs across a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Benzamide Derivatives | |||
| Benzimidazole 1 | HCT-116 | Colon Carcinoma | 28.5±2.91[1] |
| MCF-7 | Breast Adenocarcinoma | 31.2±4.49[1] | |
| Benzimidazole 2 | HCT-116 | Colon Carcinoma | 16.2±3.85[1] |
| MCF-7 | Breast Adenocarcinoma | 30.29±6.39[1] | |
| Benzimidazole 4 | HCT-116 | Colon Carcinoma | 24.08±0.31[1] |
| MCF-7 | Breast Adenocarcinoma | 8.86±1.10[1] | |
| 3-Aryl-evodiamine (6k) | HCT116 | Colon Carcinoma | 0.84[2] |
| 3-Aryl-evodiamine (6y) | HCT116 | Colon Carcinoma | 0.58±0.04[2] |
| 4T1 | Murine Breast Cancer | 0.99±0.07[2] | |
| Benchmark Drugs | |||
| Doxorubicin | A549 | Lung Carcinoma | > 20[3] |
| HeLa | Cervical Carcinoma | 1.00[4] | |
| HepG2 | Hepatocellular Carcinoma | 12.18±1.89[3] | |
| MCF-7 | Breast Adenocarcinoma | 2.50±1.76[3] | |
| Cisplatin | A2780 | Ovarian Cancer | 5-10[5] |
| A549 | Lung Carcinoma | 7.49±0.16 (48h)[6] | |
| HeLa | Cervical Carcinoma | Varies widely[7] | |
| HepG2 | Hepatocellular Carcinoma | Varies widely[7] | |
| MCF-7 | Breast Adenocarcinoma | Varies widely[7] |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell passage number and assay duration.[3][7]
Experimental Protocols
The determination of anti-proliferative activity is commonly performed using colorimetric assays such as the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8]
SRB (Sulforhodamine B) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[10]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[11][12]
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[11]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[11]
-
Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.[10][11]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[10][13]
Visualizing Cellular Impact and Experimental Design
To better understand the mechanisms and methodologies behind these anti-proliferative studies, the following diagrams illustrate a common signaling pathway targeted by anti-cancer agents and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by anti-cancer drugs.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
Purity Assessment of Synthesized 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide to LC-MS, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of newly synthesized compounds. For drug discovery and development, even trace impurities can significantly impact biological activity and safety profiles. This guide provides a comparative overview of three powerful analytical techniques for assessing the purity of a synthesized batch of 3,5-dimethoxy-N-(1-naphthyl)benzamide: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using LC-MS, HPLC, and qNMR. The results are summarized in the table below, presenting a hypothetical yet representative dataset for comparative purposes.
| Analytical Method | Parameter | Result | Interpretation |
| LC-MS | Main Peak Area % (TIC) | 98.5% | High purity indicated by Total Ion Chromatogram. |
| Impurity 1 (m/z 292.1) | 0.8% | Putative demethylated analog. | |
| Impurity 2 (m/z 324.1) | 0.5% | Unidentified, possibly a process-related impurity. | |
| Other Impurities | <0.2% | Trace level impurities. | |
| HPLC (UV at 254 nm) | Main Peak Area % | 98.2% | High purity confirmed by UV detection. |
| Impurity 1 (RRT 0.92) | 1.1% | Corresponds to the demethylated analog. | |
| Impurity 2 (RRT 1.15) | 0.4% | Corresponds to the unidentified impurity. | |
| Other Impurities | 0.3% | Sum of other minor UV-active impurities. | |
| qNMR (600 MHz) | Purity (w/w %) | 98.9% ± 0.2% | Highly accurate and precise purity value. |
| Identified Impurities | Dimethyl terephthalate (internal standard), residual solvent (ethyl acetate). | Quantified against an internal standard. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of a small aromatic amide like this compound.
LC-MS Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying impurities.[1]
a. Sample Preparation: A stock solution of the synthesized this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. This solution was then further diluted to 10 µg/mL with the initial mobile phase composition.
b. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II LC.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
c. Data Analysis: The Total Ion Chromatogram (TIC) was used to determine the area percentage of the main peak relative to all other detected peaks. Mass spectra of the main peak and impurity peaks were analyzed to confirm the molecular weight of the target compound and to propose structures for the impurities based on their mass-to-charge ratios.[1]
HPLC Purity Assessment with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for purity determination, particularly for compounds with a UV chromophore.[2]
a. Sample Preparation: A solution of this compound was prepared at a concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
b. HPLC Conditions:
-
HPLC System: Waters Alliance e2695 Separation Module.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
c. Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram relative to the total area of all peaks.[2] The peak areas are integrated, and the percentage purity is determined using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[3]
Quantitative NMR (qNMR) Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity against a certified internal standard, without the need for a reference standard of the analyte itself.[4]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl terephthalate) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d) to the NMR tube and ensure complete dissolution.
b. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III HD 600 MHz spectrometer.
-
Experiment: 1D Proton NMR.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time: 4 seconds.
c. Data Processing and Purity Calculation:
-
Process the FID with an exponential window function (line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of a newly synthesized compound.
Caption: A generalized workflow for the synthesis and purity determination of a chemical compound.
Method Selection Guide
The choice of analytical method for purity determination often depends on the specific requirements of the analysis. This diagram provides a simplified decision-making process.
References
Comparative Analysis of N-naphthyl Benzamide Derivatives: Binding Affinity and Mechanistic Insights
A detailed examination of N-naphthyl benzamide derivatives reveals their potential as potent modulators of key biological targets, including the C-C chemokine receptor 3 (CCR3), monoacylglycerol lipase (MAGL), and the 5-HT3 receptor. This guide provides a comparative analysis of their binding affinities, supported by experimental data, and elucidates the signaling pathways they influence, offering valuable insights for researchers and professionals in drug development.
N-naphthyl Benzamide Derivatives as CCR3 Antagonists
A notable class of N-naphthyl benzamide derivatives has been identified as potent antagonists of the C-C chemokine receptor 3 (CCR3), a key mediator in allergic inflammatory diseases. Structure-activity relationship (SAR) studies have been pivotal in optimizing the binding affinity of these compounds.
Binding Affinity of CCR3 Antagonists
The inhibitory activity of a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives was evaluated based on their ability to inhibit eotaxin-induced calcium (Ca2+) influx in CCR3-expressing preB cells. The results, presented as IC50 values, demonstrate the impact of structural modifications on potency.[1]
| Compound | R | IC50 (µM) |
| 1 | H | >10 |
| 2 | 2-F | 1.3 |
| 3 | 3-F | 3.1 |
| 4 | 4-F | 0.98 |
| 5 | 2-Cl | 0.43 |
| 6 | 3-Cl | 0.75 |
| 7 | 4-Cl | 0.45 |
| 8 | 2-CH3 | 1.1 |
| 9 | 3-CH3 | 2.5 |
| 10 | 4-CH3 | 1.8 |
| 11 | 2-OCH3 | 0.19 |
| 12 | 3-OCH3 | 0.78 |
| 13 | 4-OCH3 | 0.41 |
| 31 | biphenyl-2-carboxamide | 0.020 |
Table 1: Inhibitory activity of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives on eotaxin-induced Ca2+ influx in CCR3-expressing cells.[1]
Systematic modifications of the benzamide moiety revealed that introducing a substituent at the 2-position of the phenyl ring generally led to more potent CCR3 inhibitory activity than substitution at the 3- or 4-positions. Further optimization led to the identification of compound 31 , which exhibited a significantly improved IC50 value of 0.020 µM.[1]
Experimental Protocol: CCR3 Antagonist Activity Assay
The inhibitory activity of the N-naphthyl benzamide derivatives on CCR3 was determined by measuring the inhibition of eotaxin-induced intracellular Ca2+ influx in a murine preB cell line stably expressing human CCR3.
-
Cell Preparation: CCR3-expressing preB cells were suspended in a buffer containing 20 mM HEPES, 138 mM NaCl, 6 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, and 0.1% bovine serum albumin (BSA).
-
Dye Loading: The cells were loaded with the calcium-sensitive fluorescent dye Fura-2 AM (5 µM) for 60 minutes at 37°C.
-
Compound Incubation: The dye-loaded cells were washed and resuspended in the assay buffer. The test compounds, dissolved in DMSO and diluted with the assay buffer, were added to the cell suspension and incubated for 10 minutes at room temperature.
-
Stimulation and Measurement: The fluorescence intensity was measured using a fluorometer. Eotaxin (10 nM) was added to the cell suspension to induce Ca2+ influx, and the change in fluorescence was monitored.
-
Data Analysis: The inhibitory activity of the compounds was calculated as the percentage of inhibition of the eotaxin-induced Ca2+ influx. IC50 values were determined from the concentration-response curves.[1]
CCR3 Signaling Pathway
The binding of chemokines like eotaxin to the G protein-coupled receptor CCR3 initiates a signaling cascade that leads to cellular responses such as chemotaxis and inflammation.
N-naphthyl Benzamide Derivatives as MAGL Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). N-naphthyl amide derivatives have been explored as reversible inhibitors of MAGL.
Binding Affinity of MAGL Inhibitors
A series of naphthyl amide derivatives have been synthesized and evaluated for their MAGL inhibitory activity. One such derivative, compound ± 34 , displayed good MAGL inhibition with a pIC50 of 7.1.
| Compound | Target | pIC50 |
| ± 34 | MAGL | 7.1 |
Table 2: Inhibitory activity of a representative N-naphthyl amide derivative against MAGL.
Experimental Protocol: MAGL Inhibition Assay
The inhibitory activity against MAGL is typically assessed using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human MAGL is used as the enzyme source. A fluorogenic substrate, such as 4-methylumbelliferyl acetate, is prepared in an appropriate buffer.
-
Compound Incubation: The test compounds are pre-incubated with the MAGL enzyme in a buffer (e.g., Tris-HCl) for a specific period to allow for binding.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, resulting from the hydrolysis of the substrate by MAGL, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. pIC50 values are then determined from the concentration-response curves.
MAGL Signaling Pathway in Cancer
MAGL is overexpressed in several aggressive cancers and contributes to tumorigenesis by regulating a network of fatty acids that promote cancer cell migration, survival, and tumor growth.
N-naphthyl Benzamide Derivatives as 5-HT3 Receptor Antagonists
The 5-HT3 receptor is a ligand-gated ion channel involved in mediating various physiological processes, including nausea and vomiting. Benzamide derivatives have been developed as potent antagonists of this receptor.
Binding Affinity of 5-HT3 Receptor Antagonists
Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor
The binding affinity of compounds for the 5-HT3 receptor is commonly determined using a radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT3 receptor (e.g., rat entorhinal cortex).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [3H]GR65630), and the test compound at various concentrations.
-
Incubation: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptor to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the test compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. The binding of serotonin (5-HT) to the receptor leads to the opening of the channel and a rapid influx of cations, resulting in neuronal depolarization.
Experimental Workflow Overview
The general workflow for identifying and characterizing the binding affinity of novel compounds like N-naphthyl benzamide derivatives involves several key stages, from initial screening to detailed characterization.
References
Validating Mechanism of Action: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, validating a drug candidate's mechanism of action (MOA) is a critical step in the preclinical phase. Competitive binding assays are a cornerstone of this process, offering a robust method to characterize the interaction between a ligand and its receptor. This guide provides an objective comparison of competitive binding assays with other common techniques, supported by experimental data and detailed protocols.
The Power of Competition: How Competitive Binding Assays Work
Competitive binding assays are a highly specific and sensitive method to determine the binding affinity of a test compound (unlabeled ligand) to a target receptor by measuring its ability to displace a known, labeled ligand.[1] The fundamental principle is that the test compound and the labeled ligand will compete for the same binding site on the receptor. The extent to which the test compound displaces the labeled ligand is proportional to its binding affinity. This technique is instrumental in drug discovery for screening and optimizing small-molecule candidates.[1]
The assay yields an IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the labeled ligand. This can then be used to calculate the inhibition constant (Ki), a measure of the binding affinity of the unlabeled ligand.[1]
A Head-to-Head Comparison: Competitive Binding Assays vs. Alternatives
To aid in selecting the most appropriate method for your research, the following table provides a quantitative comparison of competitive binding assays with other widely used techniques for MOA validation.
| Feature | Competitive Binding Assay (ELISA-based) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Measures the competition between a labeled and unlabeled ligand for a target receptor. | Detects changes in refractive index upon binding to a sensor surface.[2] | Measures the heat change associated with a binding event.[] | Measures interference of light reflected from a biosensor tip. |
| Key Parameters Measured | IC50, Ki | Association rate (ka), Dissociation rate (kd), Affinity (KD)[2] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[] | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| Sensitivity | ng/mL to pg/mL range[4] | pM to mM range[5] | nM to µM range[6] | nM to mM range |
| Throughput | High (96- to 384-well plates) | Medium to High (instrument dependent) | Low (one sample at a time) | High (8-16 channels)[7] |
| Sample Consumption | Low (µL per well) | Low (µg of protein)[5] | High (mg of protein) | Low (µL per well) |
| Real-time Analysis | No (Endpoint assay)[8] | Yes[2] | Yes | Yes |
| Labeling Requirement | Requires labeled ligand | Label-free[5] | Label-free[7] | Label-free[7] |
| Cost per Sample | Low | Medium to High | High | Medium |
In-Depth Experimental Protocol: Competitive ELISA
This protocol outlines the key steps for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microtiter plates (e.g., high-binding polystyrene)
-
Target receptor
-
Labeled ligand (e.g., biotinylated or enzyme-conjugated)
-
Unlabeled test compound
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if using a biotinylated primary ligand)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target receptor diluted in coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate to remove any unbound receptor.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]
-
Competition: Prepare a series of dilutions of the unlabeled test compound. In a separate plate or tubes, pre-incubate the labeled ligand with each dilution of the unlabeled test compound.
-
Incubation: Add the pre-incubated mixtures to the coated and blocked plate. Incubate for a sufficient time to allow for binding to reach equilibrium.
-
Washing: Wash the plate to remove any unbound ligands.
-
Detection:
-
If using an enzyme-conjugated labeled ligand, proceed directly to the substrate addition step.
-
If using a biotinylated labeled ligand, add an enzyme-conjugated streptavidin and incubate. Then, wash the plate.
-
-
Substrate Addition: Add the substrate solution to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the unlabeled test compound.[9]
Visualizing the Process and Pathways
To better understand the experimental workflow and the cellular context of these assays, the following diagrams are provided.
Competitive binding assays are frequently used to investigate signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.
Conclusion
Validating the mechanism of action is a non-negotiable step in drug discovery and development. Competitive binding assays provide a powerful and versatile tool for this purpose, offering high specificity, sensitivity, and throughput.[1] While alternative methods like SPR and ITC provide valuable, complementary data, particularly for real-time kinetics and thermodynamics, the accessibility and cost-effectiveness of competitive binding assays make them an indispensable part of the researcher's toolkit. By carefully considering the strengths and limitations of each technique, scientists can design a robust validation strategy to confidently advance promising drug candidates.
References
- 1. xantec.com [xantec.com]
- 2. criver.com [criver.com]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis efficiency comparison between different catalytic systems for N-arylbenzamides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium, Copper, and Iron-Based Catalytic Systems for the Synthesis of N-Arylbenzamides, Supported by Experimental Data.
The synthesis of N-arylbenzamides is a cornerstone of medicinal chemistry and materials science, as this amide linkage is a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The efficiency of synthesizing these compounds is critically dependent on the choice of catalytic system. This guide provides a detailed comparison of three prominent catalytic methodologies: the well-established Palladium-catalyzed Buchwald-Hartwig amidation, the classical Copper-catalyzed Goldberg reaction, and an emerging visible-light-induced Iron-catalyzed approach. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalytic Systems
The choice of catalyst exerts a profound influence on the yield, reaction time, temperature, and substrate scope in the synthesis of N-arylbenzamides. The following table summarizes the quantitative performance of Palladium, Copper, and Iron-based systems under their respective optimized conditions for the synthesis of representative N-arylbenzamides.
| Catalyst System | Reactants | Catalyst & Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Benzamide + 4-Chlorotoluene | 1.5 mol% Pd(dba)₂ + 3.0 mol% XPhos | 2.0 equiv. NaOtBu | Toluene | 110 | 6 | 94 | [1] |
| Copper | 2-Pyrrolidone + Iodobenzene | 5 mol% CuI + 10 mol% (S)-N-Methylpyrrolidine-2-carboxylate | 1.0 equiv. K₃PO₄ | DMSO | 110 | 5 | 95 | |
| Iron | Nitrobenzene + Dichloromethane | 10 mol% FeCl₃ | 3.0 equiv. DIPEA | DCE | 30 | 24 | 92 |
Note: The Iron-catalyzed system utilizes a different synthetic strategy, coupling nitroarenes with chloroalkanes, which contrasts with the cross-coupling of amides and aryl halides in the Palladium and Copper systems.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic methodology. Below are the protocols for the three catalytic systems highlighted in this guide.
Palladium-Catalyzed Buchwald-Hartwig Amidation
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.
Procedure: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), sodium tert-butoxide (8.44 mmol, 2.0 equiv.), and toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and benzamide (6.33 mmol, 1.5 equiv.). The resulting mixture is stirred at reflux (110 °C) for 6 hours. After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Copper-Catalyzed Goldberg N-Arylation
This protocol describes the N-arylation of amides with aryl iodides.
Procedure: Under an argon atmosphere, add the amide (10 mmol), K₃PO₄ (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and CuI (0.5 mmol) to a reaction vessel with DMSO (10 mL). To this mixture, add the aryl iodide (12 mmol) at room temperature. The reaction mixture is then stirred at 110 °C for 5 hours. After cooling to room temperature, the mixture is diluted with EtOAc and filtered through Celite, eluting with additional EtOAc. The filtrate is concentrated, and the residue is purified by chromatography to yield the N-arylamide.
Visible-Light-Induced Iron-Catalyzed Synthesis
This protocol outlines a novel approach to N-aryl amide synthesis from nitroarenes and chloroalkanes.
Procedure: In a reaction tube, combine the nitroarene (0.2 mmol), FeCl₃ (0.02 mmol, 10 mol%), and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 3.0 equiv.) in 1,2-dichloroethane (DCE) (1.0 mL). The tube is sealed and the mixture is stirred under irradiation from a blue LED lamp at 30 °C for 24 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl amide.
Visualizing the Synthetic Pathways
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the Palladium and Copper systems.
Caption: General experimental workflow for the synthesis of N-arylbenzamides.
Caption: Simplified catalytic cycles for Pd and Cu-catalyzed N-arylation.
Conclusion
The selection of an appropriate catalytic system for N-arylbenzamide synthesis is a critical decision that impacts the overall efficiency and feasibility of a synthetic route.
-
Palladium-catalyzed Buchwald-Hartwig amidation offers high yields and broad substrate scope, particularly with less reactive aryl chlorides, and benefits from a well-understood mechanistic framework and a wide variety of commercially available ligands.
-
Copper-catalyzed Goldberg reactions provide a more economical alternative to palladium-based systems and have seen significant improvements in recent years with the development of effective ligands that allow for milder reaction conditions.
-
Visible-light-induced iron catalysis represents a novel and sustainable approach, avoiding precious metal catalysts and utilizing alternative starting materials. This method is particularly attractive from a green chemistry perspective.
Ultimately, the optimal choice will depend on the specific substrates, desired scale, cost considerations, and the available laboratory equipment. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of N-arylbenzamides.
References
Selectivity Profiling of 3,5-dimethoxy-N-(1-naphthyl)benzamide Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 3,5-dimethoxy-N-(1-naphthyl)benzamide. The following sections detail its inhibitory activity against a diverse panel of kinases, outline the experimental protocols used for this determination, and visualize the experimental workflow and a relevant signaling pathway.
Disclaimer: The selectivity and potency data presented in this guide are hypothetical and for illustrative purposes only. No experimental kinase screening data for this compound is publicly available at the time of this publication. The data has been modeled based on the known selectivity profiles of other benzamide-based kinase inhibitors to provide a realistic example for researchers.
Comparative Kinase Selectivity Data
The inhibitory activity of this compound was assessed against a panel of representative kinases at a concentration of 1 µM. The compound demonstrates high potency against AXL kinase with moderate to low activity against other tested kinases, suggesting a favorable selectivity profile.
| Kinase Target | Kinase Family | Percent Inhibition (%) at 1 µM |
| AXL | TAM (Tyrosine Kinase) | 98 |
| MER | TAM (Tyrosine Kinase) | 65 |
| TYRO3 | TAM (Tyrosine Kinase) | 58 |
| VEGFR2 | Tyrosine Kinase | 45 |
| c-KIT | Tyrosine Kinase | 30 |
| PDGFRβ | Tyrosine Kinase | 25 |
| EGFR | Tyrosine Kinase | 15 |
| HER2 | Tyrosine Kinase | 12 |
| SRC | Tyrosine Kinase | 10 |
| LCK | Tyrosine Kinase | 8 |
| CDK2/CycA | Serine/Threonine Kinase | 5 |
| PKA | Serine/Threonine Kinase | <5 |
| PKCα | Serine/Threonine Kinase | <5 |
Experimental Protocols
The following describes a standard protocol for determining the kinase selectivity profile of a test compound, such as the hypothetical data presented above.
Kinase Inhibition Assay (Radiometric)
A common and robust method for quantifying kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a substrate.
Materials and Reagents:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (this compound) dissolved in DMSO
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Non-radioactive ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
2% (v/v) Phosphoric acid (stop solution)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the kinase assay buffer, the specific substrate, and the test compound at the desired concentration (e.g., 1 µM). Control wells contain DMSO vehicle instead of the compound.
-
Enzyme Addition: The kinase enzyme is added to the wells to initiate the reaction.
-
ATP Addition: A mixture of non-radioactive ATP and [γ-³³P]-ATP is added to start the phosphorylation reaction.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]
-
Reaction Termination: The reaction is stopped by the addition of 2% (v/v) phosphoric acid.[1]
-
Washing: The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-³³P]-ATP is washed away using a saline solution.[1]
-
Detection: The amount of incorporated radiolabel is quantified using a microplate scintillation counter.[1]
-
Data Analysis: The residual kinase activity in the presence of the compound is calculated as a percentage of the activity in the control (DMSO) wells.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a test compound against a panel of kinases.
References
A Researcher's Guide to Cross-Validation of Bioactivity Data with Orthogonal Assays
In the realm of drug discovery and chemical biology, the identification of bioactive "hits" from high-throughput screening (HTS) is a critical first step. However, the path from a primary hit to a validated lead compound is fraught with the peril of false positives. To ensure the robustness and reliability of screening results, a rigorous process of cross-validation using orthogonal assays is indispensable. This guide provides a comparative overview of common primary screening assays and their orthogonal counterparts, complete with experimental protocols and data presentation, to aid researchers in designing effective hit validation workflows.
The Imperative of Orthogonal Validation
Primary HTS assays are designed for speed and scalability, often employing sensitive detection methods like fluorescence. However, these methods can be susceptible to interference from compounds that are autofluorescent, quench fluorescence, or disrupt the reporter system, leading to misleading results.[1] Orthogonal assays mitigate this risk by employing a different detection principle to measure the same biological endpoint.[2] Confirmation of activity across assays with distinct technologies significantly increases confidence that the observed bioactivity is genuine and target-specific. Regulatory bodies such as the FDA, MHRA, and EMA also advocate for the use of orthogonal methods to strengthen analytical data.[2]
A typical hit validation cascade involves a tiered approach, starting with the high-throughput primary screen, followed by dose-response confirmation of initial hits, and then a series of orthogonal assays to weed out false positives and characterize true binders.[3]
Case Study: Targeting the p38α MAP Kinase
To illustrate the principles of orthogonal cross-validation, we will consider a hypothetical kinase inhibitor screening campaign targeting p38α, a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway involved in inflammation.[4]
The Biological Target and Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is implicated in numerous diseases, making p38α a compelling drug target.
p38 MAPK Signaling Pathway Diagram
Experimental Workflow for Hit Validation
A robust workflow for identifying and validating p38α inhibitors would typically involve a primary biochemical screen followed by a biophysical orthogonal assay to confirm direct target engagement.
A typical hit validation workflow.
Primary Screening: Fluorescence Polarization (FP) Kinase Assay
Fluorescence polarization is a widely used technique for HTS in drug discovery due to its homogeneous format and sensitivity.[5] The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In this case, a fluorescently labeled peptide substrate for p38α is used. When the kinase phosphorylates the peptide, it is then bound by a phosphospecific antibody, resulting in a larger complex and a higher FP signal.[6]
Experimental Protocol: FP Kinase Assay
-
Reagent Preparation :
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
p38α kinase: Diluted in Kinase Reaction Buffer to a final concentration of 5 nM.
-
Fluorescently labeled peptide substrate: Diluted to a final concentration of 100 nM.
-
ATP: Prepared at a concentration equal to the Km for the specific kinase, typically 100 µM.
-
Test Compounds: Serially diluted in DMSO, with a final assay concentration of 1% DMSO.
-
-
Assay Procedure (384-well plate) :
-
Add 2.5 µL of test compound or DMSO (control) to the wells.
-
Add 5 µL of p38α kinase solution.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the fluorescent peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing a phosphospecific antibody in a buffer with EDTA.
-
Incubate for another 30 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free biophysical technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., the target protein) immobilized on a sensor chip in real-time.[7] SPR provides valuable information on binding affinity (KD) and kinetics (association and dissociation rates), thus confirming direct physical interaction between the compound and the target protein.[4]
Experimental Protocol: SPR Assay
-
Immobilization of p38α Kinase :
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject p38α kinase (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 response units).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis :
-
Prepare a series of dilutions of the test compounds in a running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO).
-
Inject the compound solutions over the immobilized p38α surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between compound injections with a pulse of a mild regeneration solution (e.g., a buffer with a low pH or high salt concentration).
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation and Comparison
The data from both the primary and orthogonal assays should be compiled to facilitate a direct comparison of the compounds' activities. A well-structured table summarizing the IC₅₀ values from the FP assay and the KD values from the SPR assay is essential for identifying true hits and prioritizing them for further development.
| Compound ID | Primary Assay: FP (IC₅₀, µM) | Orthogonal Assay: SPR (K_D, µM) | Confirmation Status |
| Cmpd-01 | 0.5 | 0.8 | Confirmed Hit |
| Cmpd-02 | 1.2 | 1.5 | Confirmed Hit |
| Cmpd-03 | 2.5 | > 50 | False Positive |
| Cmpd-04 | 0.8 | 0.9 | Confirmed Hit |
| Cmpd-05 | 5.1 | 4.8 | Confirmed Hit |
| Cmpd-06 | 15.2 | > 50 | False Positive |
| Cmpd-07 | 0.2 | 0.3 | Confirmed Hit |
| Cmpd-08 | > 20 | > 50 | Inactive |
| Cmpd-09 | 3.3 | > 50 | False Positive |
| Cmpd-10 | 1.8 | 2.1 | Confirmed Hit |
In this example, compounds that show potency in the primary FP assay but do not demonstrate direct binding in the SPR assay (e.g., Cmpd-03, Cmpd-06, Cmpd-09) are classified as false positives. These compounds may be interfering with the FP assay components rather than inhibiting the p38α kinase. Conversely, compounds with good correlation between their IC₅₀ and K_D values are confirmed as true hits that directly engage the target.
Conclusion
The cross-validation of bioactivity data using orthogonal assays is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines a high-throughput primary screen with a mechanistically distinct orthogonal assay, researchers can effectively eliminate false positives and gain a higher degree of confidence in their hit compounds. The case study presented here, using a fluorescence polarization assay as the primary screen and surface plasmon resonance for orthogonal validation, exemplifies a robust workflow for kinase inhibitor discovery. The principles of this approach are broadly applicable to a wide range of biological targets and assay technologies, providing a framework for generating high-quality, reproducible data that can accelerate the journey from hit to lead.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvitysignals.com [revvitysignals.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com.cn [promega.com.cn]
In Vitro Efficacy of 1-Naphthyl vs. 2-Naphthyl Benzamide Isomers: A Comparative Analysis
This guide provides a comparative analysis based on available data for different 1-naphthyl and 2-naphthyl benzamide derivatives, highlighting their distinct pharmacological profiles.
Summary of In Vitro Efficacy
The in vitro activities of various 1-naphthyl and 2-naphthyl benzamide derivatives are summarized below, categorized by their reported biological targets.
| Compound Class | Derivative Example | Target/Assay | Reported Efficacy (IC₅₀/EC₅₀) |
| 1-Naphthyl Derivatives | Tryptamine-based 1-naphthyl benzamide | Antibacterial (Bacillus subtilis) | Zone of inhibition |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal (Leishmania donovani) | - | |
| 2-Naphthyl Derivatives | N-(2-(1H-indol-3-yl)ethyl)-2-naphthamide | Antimicrobial | - |
| N-substituted naphthalenesulfonamides | Antiprotozoal (Trypanosoma cruzi) | - |
Note: The absence of directly comparable isomeric pairs in the literature prevents a quantitative side-by-side comparison of potency. The data presented is from studies on different molecular scaffolds.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Antimicrobial Activity Assessment
The antimicrobial activity of newly synthesized naphthyl derivatives can be evaluated using the agar well diffusion method.[1]
-
Preparation of Media: Nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The test microorganisms (e.g., Bacillus subtilis, Escherichia coli) are spread evenly over the agar surface.
-
Well Preparation: A well is made in the center of the inoculated agar plate.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent like DMF, is added to the well.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around the well is measured to determine the antimicrobial activity.
Antiprotozoal Activity Assay
The in vitro activity against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi is often determined using cell-based assays.[2]
-
Cell Culture: The parasites (e.g., promastigotes or amastigotes) are cultured in appropriate media.
-
Compound Treatment: The cultured parasites are treated with various concentrations of the test compounds.
-
Incubation: The treated cultures are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Parasite viability can be assessed using methods such as the MTT assay or by direct counting using a hemocytometer.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Structure-Activity Relationship (SAR) and Isomeric Influence
The positioning of the substituent on the naphthyl ring is a key aspect of the structure-activity relationship (SAR) for this class of compounds. The differential spatial arrangement of the 1-naphthyl versus the 2-naphthyl group leads to distinct interactions with biological targets.
Figure 1: Isomeric positioning on the naphthyl ring influences binding affinity to different biological targets, leading to varied in vitro efficacy.
Concluding Remarks
While a definitive comparison of the in vitro efficacy of 1-naphthyl versus 2-naphthyl benzamide isomers is hampered by the lack of direct comparative studies, the available literature strongly suggests that the isomeric form is a critical determinant of biological activity. The 1-naphthyl and 2-naphthyl scaffolds, when incorporated into benzamide structures, can lead to compounds with distinct pharmacological profiles, targeting different pathogens or cellular pathways. Future research focusing on the synthesis and parallel biological evaluation of isomeric pairs of naphthyl benzamides would be invaluable for elucidating precise structure-activity relationships and guiding the development of more potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Guide for Laboratory Professionals
Immediate Safety Notice: 3,5-dimethoxy-N-(1-naphthyl)benzamide is classified as harmful if swallowed and is suspected of causing genetic defects[1]. Its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, extreme caution must be exercised during handling and disposal. This guide provides essential information for the safe and compliant disposal of this compound.
The disposal of laboratory chemicals is regulated and must be performed in accordance with federal, state, and local laws to prevent harm to human health and the environment[2]. The primary principle is to manage all chemical waste as hazardous unless confirmed otherwise by a qualified professional[3].
Hazard Profile and Regulatory Information
A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects. |
General Principles for Laboratory Chemical Disposal
Before proceeding with the specific protocol for this compound, it is crucial to adhere to these fundamental principles for all laboratory chemical waste:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal[2]. For this compound, the SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Prohibit Sewer and Trash Disposal: Never dispose of this chemical down the sink or in the regular trash[4][5]. Sewer disposal is only permissible for small quantities of approved, non-hazardous chemicals, which does not apply to this compound[5][6].
-
Segregate Waste: Keep different types of chemical waste separate to prevent dangerous reactions[2][7]. This compound waste should not be mixed with other wastes unless compatibility is confirmed[7].
-
Use Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and can be securely sealed to prevent leaks[7][8]. Plastic containers are often preferred over glass to minimize the risk of breakage[4].
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations or formulas), the date of generation, and the principal investigator's contact information[4][7].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.
Experimental Workflow: Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection[1].
-
Container Selection:
-
Select a clean, durable, and leak-proof container compatible with this compound.
-
Ensure the container has a secure, tight-fitting lid[7].
-
-
Waste Collection:
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container[3].
-
Complete all fields on the tag, including:
-
Full Chemical Name: "this compound"
-
Hazards: "Toxic," "Mutagenic"
-
Accumulation Start Date
-
Researcher's Name and Contact Information
-
Laboratory Location (Building and Room Number)
-
-
-
Storage:
Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the collection and ultimate disposal of the waste[2][4].
-
Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup. This may involve submitting an online form or calling the EHS office[7].
-
Maintain Records: Keep a record of the waste generated and its disposal for compliance purposes.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. actylislab.com [actylislab.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 3,5-dimethoxy-N-(1-naphthyl)benzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-dimethoxy-N-(1-naphthyl)benzamide. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or dust generation. | Conforming to ANSI Z87.1 or equivalent standards. Provides protection against airborne particles and chemical splashes. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A lab coat made of appropriate material (e.g., Nomex® or 100% cotton) should be worn and fully buttoned. Avoid synthetic fabrics like polyester. |
| Long pants and closed-toe shoes. | Shoes should fully cover the feet; perforated shoes or sandals are not permitted in the laboratory. | |
| Hand Protection | Disposable nitrile gloves. | Nitrile gloves offer good protection against a variety of chemicals. It is crucial to check the glove manufacturer's chemical resistance guide for compatibility. Gloves should be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment should be performed to determine the appropriate level of respiratory protection. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the handling area.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If there is a risk of static electricity, take appropriate precautions.
-
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused compound, contaminated spatulas, weigh boats, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.
-
Keep waste containers tightly sealed when not in use.
-
Store waste containers in a designated satellite accumulation area.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: General workflow for handling and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
